The table below summarizes the available identifiers for 9,9-Bis(6-bromohexyl)fluorene, which is a key intermediate in synthetic chemistry [1].
| Property | Description |
|---|---|
| CAS Number | Information not found in search results |
| Molecular Formula | C₂₅H₃₂Br₂ [2] |
| PubChem CID | 46210665 [2] |
| Related Compound | 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene (CAS 570414-33-4) [3] [4] [5] |
In the absence of pre-existing data, you can determine the solubility through experimental methods. Here is a detailed protocol for determining solubility using the shake-flask method, which is a standard classical approach.
Experimental workflow for solubility determination
The concentration of the solute in the saturated filtrate can be determined using one of the following methods:
Fluorene derivatives represent a class of fused tricyclic aromatic hydrocarbons characterized by a unique rigid, planar structure comprising a five-member ring bridged between two benzene rings. This distinctive molecular architecture endows fluorene-based systems with exceptional electronic properties that have garnered significant interest across multiple disciplines, including materials science, organic electronics, and medicinal chemistry. The fluorene scaffold exhibits properties typical of both cyclopentadienes and benzenes, creating a versatile platform for designing functional materials with tailored characteristics. The C9 position of the fluorene core is particularly amenable to functionalization, allowing researchers to fine-tune solubility, processability, and intermolecular interactions without substantially disrupting the conjugated π-system. These features have established fluorene derivatives as fundamental building blocks in the development of advanced organic materials with predefined electronic and optical properties. [1]
The significance of fluorene derivatives stems from their exceptional versatility, which enables their application across a broad spectrum of technologies. These compounds demonstrate remarkable thermal stability, high luminescence efficiency, and favorable charge transport characteristics, making them indispensable components in organic electronic devices. Additionally, the efficient synthetic tunability of the fluorene core permits the development of materials with specific HOMO-LUMO energy gaps, band structures, and morphological properties. The growing understanding of structure-property relationships in fluorene derivatives has accelerated their adoption in cutting-edge applications ranging from organic light-emitting diodes (OLEDs) and photovoltaics to pharmaceutical agents and sensing technologies, positioning them as critical enablers of technological advancement in multiple fields. [2] [3]
The fundamental fluorene structure consists of a planar tricyclic system with a central five-member ring fused between two benzene rings. This arrangement creates an extended π-conjugated system that forms the basis for the exceptional electronic properties observed in fluorene derivatives. The bridging carbon at the 9-position (C9) introduces a point of structural flexibility that distinguishes fluorene from purely planar polycyclic aromatic hydrocarbons. This structural feature enables functionalization with various substituents that can profoundly influence the material properties without disrupting the core conjugation pathway. The inherent rigidity of the fluorene scaffold reduces conformational disorder in derived oligomers and polymers, leading to enhanced charge carrier mobility and well-defined optical properties. The fixed dihedral angles between connected aromatic units, typically around 160° when linked at the 2,7-positions, create a slightly bent molecular geometry that can be exploited to control intermolecular interactions and prevent detrimental aggregation effects in solid-state applications. [2] [4]
Fluorene derivatives can be systematically classified based on their substitution patterns and the nature of substituents attached to the core structure. The strategic incorporation of electron-donating or electron-withdrawing groups at various positions enables precise modulation of electronic properties:
C9-Substituted Derivatives: Alkyl chains (e.g., hexyl, octyl) at the C9 position enhance solubility and processability while maintaining conjugation. Bulky groups at this position can also suppress oxidative degradation to fluorenone, which causes undesirable color shifts in OLED applications. Spiro-fluorenes with orthogonal π-systems connected via a central sp³-hybridized carbon exhibit exceptional thermal stability (>400°C decomposition temperatures) and disrupt π-aggregation. [2] [3]
Donor-Acceptor Systems: Incorporation of electron-rich units (e.g., methoxy, dialkylamino) raises the HOMO energy level, while electron-deficient units (e.g., nitro, cyano) lower the LUMO energy. This approach enables precise tuning of the HOMO-LUMO gap and optical properties. Derivatives with A-π-D (acceptor-π-donor) character exhibit rapid intramolecular charge transfer (ICT), enhancing nonlinear optical responses. [5] [3]
Extended Conjugation Systems: Ethynyl linkages (e.g., in 9,9-dihexyl-2,7-bis(phenylethynyl)fluorene) effectively extend π-conjugation along the molecular axis, resulting in bathochromic shifts in absorption and emission spectra. These derivatives typically exhibit high extinction coefficients (40,000–80,000 M⁻¹cm⁻¹) and moderate to high photoluminescence quantum yields (49–66% in solution). [3]
Table 1: Electronic Properties of Representative Fluorene Derivatives
| Compound | Substituents | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Absorption λmax (nm) | Emission λmax (nm) |
|---|---|---|---|---|---|---|
| FP | -H | -5.70 | -1.90 | 3.80 | 355 | 395 |
| FDEOP | -OCH₃ | -5.45 | -1.75 | 3.70 | 360 | 405 |
| FBP | -Ph | -5.60 | -1.95 | 3.65 | 370 | 415 |
| Compound 2 | 4-methoxyphenylethynyl | -5.32 | -2.18 | 3.14 | 355 | 410 |
| Compound 4 | 6-methoxynaphthyl-2-ylethynyl | -5.28 | -2.22 | 3.06 | 370 | 420 |
The electronic characteristics of fluorene derivatives are predominantly governed by the nature and distribution of their frontier molecular orbitals. Density functional theory (DFT) calculations reveal that the highest occupied molecular orbital (HOMO) in fluorene derivatives is typically distributed across the entire conjugated system, with significant electron density on the bridging carbons, while the lowest unoccupied molecular orbital (LUMO) often shows more localized character. The introduction of electron-donating substituents such as methoxy or dialkylamino groups raises the HOMO energy level, whereas electron-withdrawing groups like nitro or cyano functionalities lower the LUMO energy, effectively reducing the HOMO-LUMO gap. For instance, compounds with methoxy groups (e.g., Compound 2 and 4) demonstrate higher HOMO energies (-5.32 eV and -5.28 eV, respectively) compared to non-substituted analogs, resulting in reduced band gaps of approximately 3.1 eV. These systematic modifications enable precise tuning of ionization potentials and electron affinities, critical parameters for charge injection and transport in electronic devices. [3] [4]
The HOMO-LUMO overlap in fluorene derivatives directly influences their charge transport properties and recombination dynamics. Derivatives with significant orbital overlap typically exhibit balanced hole and electron mobility, enhancing performance in light-emitting and photovoltaic applications. Theoretical calculations further indicate that the dihedral angles between the fluorene core and substituents significantly impact conjugation efficiency and electronic coupling. For example, fluorene-phenylene (FP) oligomers adopt twisted, nonplanar ground-state structures with energy differences of 4-7 kcal/mol compared to their planar conformations, creating a subtle balance between conjugation maintenance and π-aggregation disruption. This structural flexibility allows fine control over intermolecular interactions in solid-state applications, making fluorene derivatives particularly valuable for optimizing device performance. [3] [4]
Comprehensive studies of fluorene derivatives have established clear structure-property relationships that guide molecular design for specific applications:
Conjugation Length Extension: The incorporation of ethynyl linkages between fluorene cores and aromatic substituents effectively extends π-conjugation, resulting in bathochromic shifts in both absorption and emission spectra. For instance, extending conjugation from biphenyl to naphthyl substituents (Compound 1 to 3) redshifts absorption maxima from 355 nm to 370 nm. This strategy enables systematic tuning of emission colors across the visible spectrum. [3]
Steric and Aggregation Control: Bulky substituents at the C9 position, particularly in spiro-fluorene configurations, disrupt close π-π stacking interactions that lead to concentration quenching in solid-state films. This structural modification preserves high photoluminescence quantum yields (up to 59% in solid films) by suppressing detrimental excimer formation that otherwise causes undesirable whitish-blue emission in unsubstituted analogs. [2] [3]
Solvent-Specific Interactions: Protic solvents engage in hydrogen-bonding interactions with electronegative atoms in fluorene derivatives, dramatically influencing their excited-state relaxation dynamics. Time-resolved fluorescence studies of FR0 (a fluorene-based aldehyde) reveal complex relaxation pathways mediated by specific solute-solvent interactions, with emission band shapes and positions evolving over time in hydroxyl-containing solvents but remaining stable in aprotic media. [6]
Accurate characterization of fluorene derivatives employs complementary experimental techniques to probe their electronic structure:
Photoemission Yield Spectroscopy: This method directly measures ionization potentials, providing HOMO energy levels with high accuracy. Studies reveal that methoxy-substituted derivatives exhibit higher HOMO energies (-5.3 eV) compared to unsubstituted analogs (-5.7 eV), consistent with their electron-donating character. [3]
UV-Vis Absorption Spectroscopy: Characteristic π-π* transitions appear in the 300-450 nm range, with specific substituents influencing both absorption maxima and molar extinction coefficients. Derivatives with extended conjugation exhibit bathochromic shifts and increased extinction coefficients (>80,000 M⁻¹cm⁻¹). [5] [3]
Electrochemical Measurements: Cyclic voltammetry provides complementary data on redox potentials, enabling calculation of HOMO-LUMO energy levels and band gaps that correlate well with theoretical predictions. [3]
The following diagram illustrates the experimental workflow for characterizing electronic properties of fluorene derivatives:
Experimental workflow for characterizing electronic properties of fluorene derivatives
Organic Light-Emitting Diodes (OLEDs) represent a major application area for fluorene derivatives, leveraging their high luminescence efficiency, excellent charge transport, and color tunability. The global OLED market is projected to grow at 13.6% annually, with fluorene-based materials playing a crucial role in this expansion. Symmetrical fluorene derivatives with ethynyl linkages (e.g., 9,9-dihexyl-2,7-bis(phenylethynyl)fluorenes) have demonstrated particular utility in exciplex-emitting systems, where optimized device architectures achieve improved efficiency through controlled intermolecular interactions. These materials typically exhibit photoluminescence quantum yields of 49-66% in solution and 53-59% in solid films, with prompt fluorescence lifetimes up to 2.6 ns. The rigid molecular structure of fluorene derivatives enhances thermal stability, with glass transition temperatures (Tg) exceeding 100°C in many cases, meeting the operational requirements for durable display and lighting applications. [2] [3]
Organic Photovoltaics (OPVs) benefit from the tunable HOMO-LUMO levels and favorable charge transport properties of fluorene-based materials. These derivatives serve as electron donors in bulk heterojunction solar cells when paired with appropriate acceptors like fullerenes or non-fullerene materials. The extended π-conjugation enables broad absorption across the visible spectrum, while the planar molecular structure facilitates π-π stacking, enhancing charge carrier mobility. Spiro-fluorene derivatives have emerged as particularly valuable in perovskite solar cells, functioning as interfacial layers with hole mobilities approaching 10⁻³ cm²/V·s. Additionally, fluorene-based polymers and small molecules demonstrate applications in organic field-effect transistors (OFETs), where their ability to form ordered crystalline domains translates to charge carrier mobilities suitable for practical electronic circuits. [2]
Fluorene derivatives demonstrate significant bioactive properties, enabling their development as therapeutic agents for various conditions:
Enzyme Inhibition: Structure-based drug design has yielded fluorene derivatives that function as potent pyruvate dehydrogenase kinase (PDHK) inhibitors, with potential application in diabetes treatment. Optimized compounds exhibit approximately 700-fold increased inhibitory activity compared to initial hits, effectively activating pyruvate dehydrogenase (PDH) in rat livers and demonstrating glucose-lowering effects in Zucker fatty rats. These derivatives display favorable pharmacokinetic profiles supported by high membrane permeability and metabolic stability. [7]
Receptor Modulation: Novel fluorene derivatives designed as RORγt inverse agonists show promise for treating Th17-driven autoimmune diseases. Hybrid compound 15, combining fluorene and arylsulfone moieties, demonstrates potent RORγt inhibitory activity with IC₅₀ values of 68.6 nM and 99.5 nM in FRET and cellular assays, respectively. This compound effectively suppresses mouse Th17 cell differentiation, highlighting the potential of fluorene-based scaffolds in immunomodulation. [8]
Antimalarial Agents: Fluorene-incorporated 4-aminoquinoline hybrids exhibit blood-stage activity against Plasmodium falciparum, with IC₅₀ values ranging from 139-437 nM against the CQS (NF54) strain. Structure-activity relationship studies reveal that oxalamide linkers and C9 alkyl chain extensions enhance antimalarial potency, with the most effective hybrid demonstrating strong binding to hemin (log K = 5.95) at pH 5.6, corresponding to the digestive vacuole environment of the malaria parasite. [1]
Fluorene derivatives with A-π-D (acceptor-π-donor) architectures exhibit exceptional nonlinear optical (NLO) properties, making them valuable for optical limiting, switching, and frequency conversion applications. Studies of six synthesized fluorene derivatives (F1–6) reveal significant third-order nonlinear susceptibility, with third harmonic generation observed at 1064 nm. Quantum chemical calculations using density functional theory (DFT) demonstrate substantial hyperpolarizability values that correlate with specific electron-donating or withdrawing substituents. The intramolecular charge transfer character in these systems, facilitated by the conjugated π-bridge between donor and acceptor groups, enhances their NLO responses. These properties position fluorene derivatives as promising materials for integrated photonic devices, optical computing, and telecommunications applications where efficient NLO responses are required. [5]
Table 2: Performance Metrics of Fluorene Derivatives in Various Applications
| Application Area | Key Performance Indicators | Representative Values | References |
|---|---|---|---|
| OLEDs | Photoluminescence Quantum Yield | 49-66% (solution), 53-59% (films) | [3] |
| External Quantum Efficiency (EQE) | >20% (with aggregation suppression) | [2] | |
| Pharmaceuticals | PDHK Inhibitory Activity (IC₅₀) | ~700-fold improvement over initial hits | [7] |
| RORγt Inverse Agonism (IC₅₀) | 68.6 nM (FRET), 99.5 nM (cellular) | [8] | |
| Antiplasmodial Activity (IC₅₀) | 139-437 nM (against P. falciparum) | [1] | |
| Nonlinear Optics | Two-Photon Absorption Cross Section | 3.4 × 10⁵ GM (per dimer unit) | [9] |
| Third Harmonic Generation | Measured at 1064 nm | [5] |
The synthesis of fluorene derivatives employs diverse methodologies, with transition-metal-catalyzed cross-couplings representing particularly powerful approaches:
Sonogashira Coupling: This method enables the synthesis of symmetrical fluorene derivatives with ethynyl linkages. A representative protocol involves: combining 2,7-dibromo-9,9'-dihexylfluorene (1.0 equiv) with phenylacetylene derivatives (2.2 equiv) in diisopropylamine or triethylamine as solvent, using PdCl₂(PPh₃)₂ (0.05 equiv), PPh₃ (0.10 equiv), and CuI (0.10 equiv) as catalytic system. The reaction proceeds under nitrogen atmosphere at 80-85°C for 12-24 hours, followed by purification through column chromatography (silica gel, hexane/ethyl acetate eluent). This method yields compounds such as 9,9-dihexyl-2,7-bis[2-(biphenyl-4-yl)ethynyl]fluorene with good efficiency. [3]
Suzuki-Miyaura Cross-Coupling: This versatile method constructs biaryl systems central to many fluorene derivatives. A typical procedure involves: reacting tribromo-isotruxene (1.0 equiv) with fluorene-based boronic acid (3.3 equiv) in toluene/ethanol mixture, using Pd(PPh₃)₄ (0.05 equiv) as catalyst and aqueous Na₂CO₃ (2M) as base. The reaction mixture is heated to reflux for 12-24 hours under inert atmosphere, followed by extraction with dichloromethane and purification via column chromatography. This approach yields extended π-systems like isotruxene derivatives in approximately 63% yield. [1]
One-Pot TMS Deprotection and Coupling: For sensitive ethynyl precursors, a one-pot procedure combines trimethylsilyl (TMS) deprotection with subsequent coupling reactions. Using 5,15-bis(2-methoxycarbonylethyl)-10-(trimethylsilylpropargyl)-20-(1-methyl-2-imidazolyl)porphyrinatozinc and 2,7-diiodo-9,9-bis(3,5,5-trimethylhexyl)fluorene with Pd₂(dba)₃/AsPh₃ catalytic system allows direct coupling after in situ deprotection, yielding fluorene-conjugated bisimidazolylporphyrins in 33% yield after purification by preparative gel permeation chromatography with pyridine elution. [9]
Comprehensive characterization of fluorene derivatives employs multiple analytical methods:
Spectroscopic Analysis: ¹H and ¹³C NMR spectroscopy (recorded on Bruker Avance DPX250 and Bruker Avance 600 spectrometers) provides structural confirmation, while FT-IR spectroscopy (ATR method using Thermo Fisher Nicolet iS20 spectrophotometer) identifies functional groups. UV-Vis absorption spectra (recorded using Optizen 1220 UV/VIS Spectrophotometer) characterize electronic transitions in the 290-800 nm range, with extinction coefficients determined for 10⁻⁴ M solutions. [5] [3]
Photophysical Characterization: Steady-state emission spectra collected using Hitachi F-4500 or Spex Fluorolog 3 fluorescence spectrometers with 1 nm resolution quantify fluorescence properties. Time-resolved fluorescence measurements employ time-correlated single photon counting (TCSPC) instruments with microchannel plate photomultiplier tube detectors (Hamamatsu R3809U-50), providing ~35 ps instrument response function for precise lifetime determinations. Photoluminescence quantum yields measured using integrated sphere assemblies. [3] [6]
Thermal and Morphological Analysis: Thermal gravimetric analysis (TGA) determines decomposition temperatures (often >400°C for spiro-fluorenes), while differential scanning calorimetry (DSC) measures glass transition temperatures (Tg) critical for device applications. Gel permeation chromatography (GPC) with chloroform elution analyzes molecular weights and polydispersity of oligomeric and polymeric derivatives. [2] [9]
Quantum chemical calculations provide essential insights into electronic structures and properties:
Geometry Optimization: Ground-state molecular geometries optimized using density functional theory (DFT) with functionals such as CAM-B3LYP and basis sets including 6-31+G* and 6-31G(d). These calculations determine equilibrium structures, dihedral angles, and conformational energies. [4] [6]
Excited-State Calculations: Time-dependent DFT (TD-DFT) simulations employing CAM-B3LYP/6-31G(d) level theory predict vertical excitation energies, oscillator strengths, and analyze electronic transitions. These calculations typically consider the 10-20 lowest singlet-singlet transitions and provide insights into charge transfer character. [5] [4]
Advanced Correlation Methods: Equation-of-motion coupled-cluster (EOM-CC) calculations provide high-accuracy vertical excitation energies using composite approaches that combine EOM-CCSD/6-31+G* with δ-CR-EOMCC(2,3)/6-31G corrections for quantitatively reliable results. [6]
The following diagram illustrates the synthetic and computational workflow for fluorene derivative development:
Synthesis and computational analysis workflow for fluorene derivatives
Fluorene derivatives continue to demonstrate exceptional versatility and performance across diverse technological domains, from optoelectronics to pharmaceuticals. The systematic understanding of structure-property relationships has enabled rational design of derivatives with tailored electronic characteristics, including precisely controlled HOMO-LUMO gaps, enhanced charge transport capabilities, and superior luminescence efficiency. The unique structural features of the fluorene scaffold—particularly the bridged C9 position that allows functionalization without disrupting conjugation—provide a versatile platform for developing materials with specific target properties. As synthetic methodologies advance and computational predictions become more sophisticated, the development cycle for new fluorene-based materials continues to accelerate. [2] [1]
The table below summarizes the available data for 9,9-Bis(6-bromohexyl)fluorene and its derivative:
| Property | This compound | 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene (Derivative) |
|---|---|---|
| CAS Number | 269059-34-9 [1] | 570414-33-4 [2] |
| Molecular Formula | C₂₅H₃₂Br₂ [1] | C₂₅H₃₀Br₄ [2] |
| Molecular Weight | 492.33 g/mol [1] | 650.13 g/mol [2] |
| Melting Point | Not specified in search results | 72°C [2] |
| Physical Form | Information missing | White to almost white crystalline powder [2] [3] |
The derivative, 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene, has additional bromine atoms on the fluorene core which likely increases its molecular symmetry and crystal packing efficiency, resulting in a defined melting point [2].
In scientific research, this compound and its dibrominated derivative are primarily used as key monomers for synthesizing fluorescent polymers, rather than as standalone compounds with specific drug development applications [4] [5].
These monomers are functionalized at the 9-position of the fluorene ring with bromohexyl groups, which are crucial for subsequent chemical modifications and for tuning the properties of the resulting polymers [4]. The following diagram illustrates a common experimental workflow using these monomers:
Experimental workflow for creating functional polymers from fluorene monomers.
One detailed experimental protocol from the search results is based on the Yamamoto coupling reaction [4]:
Since the pure compound's melting point is not listed, you have a few options to obtain this data:
This compound is a strategically designed monomer that plays a pivotal role in the synthesis of conjugated polymers with tailored properties for advanced applications. This functionalized fluorene derivative possesses several distinctive characteristics that make it particularly valuable in polymer chemistry. The bromohexyl side chains serve dual purposes: they enhance solubility in common organic solvents while providing reactive sites for post-polymerization functionalization. This molecular architecture enables the creation of processable polymeric materials without compromising the desirable electronic properties of the fluorene backbone. The compound is commercially available with a typical purity of >98.0% and appears as a white to almost white crystalline powder with a melting point range of 70-74°C [1].
The significance of this compound in Suzuki polycondensation reactions stems from its electron-deficient character and the presence of two bromine atoms at the 2,7-positions of the fluorene ring system. These bromine atoms serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, allowing for efficient chain propagation during polymerization. Meanwhile, the bromine atoms on the hexyl side chains remain largely unreactive under Suzuki coupling conditions, enabling their preservation for subsequent transformation into various functional groups, including the formation of cationic polyelectrolytes when reacted with trimethylamine [2] [3]. This unique combination of features has established this compound as a versatile building block for creating conjugated polymers with customized optical, electronic, and morphological properties.
Microwave-assisted Suzuki polycondensation represents a significant advancement in polymer synthesis methodology, offering dramatic improvements in reaction efficiency and yield compared to conventional heating methods. The polymerization process utilizing this compound can be completed in a remarkably short time frame—accelerated by two orders of magnitude—while achieving production yields exceeding 95% [2] [3]. This substantial reduction in reaction time, from typically 48 hours with conventional heating to just minutes or a few hours with microwave irradiation, not only enhances laboratory efficiency but also presents clear economic advantages for potential scale-up processes.
The experimental setup for microwave-assisted Suzuki polycondensation requires specific instrumentation and reaction conditions. Reactions are typically performed using a CEM Discover microwave reactor or similar system equipped with magnetic stirring and 10 mL standard Pyrex vessels. The reactor should be fitted with both pressure sensors (IntelliVent) and an infrared sensor to accurately monitor and control temperature throughout the polymerization process. The microwave power is generally applied in pulses (typically 150 W) to maintain the reaction mixture at the target temperature of 135 ± 5°C for a defined period, usually 22 minutes, though these parameters may require optimization based on specific monomer combinations and target molecular weights [2] [3] [4].
Reaction Setup: In an argon-filled glovebox or using standard Schlenk techniques under inert atmosphere, charge a 10 mL microwave vial with this compound (1.0 equiv, 492.34 g/mol), the appropriate comonomer (typically a diboronic acid or ester, 1.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-2 mol%) [2] [3]. Alternative palladium catalysts such as [Pd(Amphos)₂Cl₂] or [PdCl₂(dppf)] may also be employed depending on the specific comonomer reactivity [2].
Solvent and Base System: Add the solvent mixture, typically consisting of toluene and aqueous sodium carbonate (2M solution) in a ratio of 2:1 (v/v), to achieve a final monomer concentration of 0.1-0.2 M. The aqueous base is essential for activating the boronic acid comonomer through formation of the boronate ester, which participates in the transmetalation step of the catalytic cycle [2] [5]. As a phase-transfer catalyst, Aliquat 336 (trioctylmethylammonium chloride) may be added (1-5 mol%) to enhance the interaction between organic and aqueous phases [2] [3].
Microwave Irradiation Conditions: Seal the reaction vessel and transfer it to the microwave reactor. Program the instrument to reach the target temperature of 135°C using a ramp time of 2-3 minutes, maintain this temperature for 22 minutes with occasional stirring, and then allow for cooling to room temperature [2] [4]. The power setting should be adjusted to maintain the temperature without excessive pressure buildup, typically operating at 150 W with temperature-controlled modulation.
Workup and Purification: After cooling, dilute the reaction mixture with chloroform or dichloromethane (20-30 mL) and wash sequentially with deionized water (2 × 15 mL) and brine solution (1 × 15 mL) to remove inorganic salts and phase-transfer catalysts. Concentrate the organic layer under reduced pressure and precipitate the polymer into a large excess of rapidly stirring methanol (typically 10-fold volume excess). Collect the precipitated polymer by filtration through a Soxhlet thimble and purify by Soxhlet extraction using sequential solvents: methanol (to remove catalysts and oligomers), hexanes (to remove low molecular weight fractions), and finally chloroform (to extract the target polymer). Recover the polymer by concentrating the chloroform extract and reprecipitating into methanol, then dry under vacuum at 40-50°C for 24 hours to constant weight [2] [3].
Table 1: Optimization of Catalytic Systems for Suzuki Polycondensation
| Catalyst System | Ligand | Base | Solvent System | Temperature | Reaction Time | Yield | Mw (g/mol) |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | None | Na₂CO₃ | Toluene/H₂O | 135°C | 22 min (μW) | >95% | 15,000-25,000 |
| [Pd(Amphos)₂Cl₂] | None | K₂CO₃ | Toluene/H₂O | 135°C | 22 min (μW) | >90% | 12,000-20,000 |
| Pd(OAc)₂/PCy₃ | Tricyclohexylphosphine | CsF | THF/H₂O | 80°C | 24 h (conv) | 85-90% | 10,000-18,000 |
Structural confirmation of the polymers obtained from this compound via Suzuki polycondensation requires a multifaceted analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary technique for determining structural features, regioregularity, and successful incorporation of comonomers. Both (^1)H and (^{13})C NMR spectra should be recorded on a high-field spectrometer (500 MHz or higher) using deuterated chloroform (CDCl₃) or other suitable deuterated solvents as internal standards. Specific attention should be paid to the aromatic region (6.5-8.5 ppm) for analyzing the backbone structure and the aliphatic region (0.5-4.5 ppm) for characterizing the hexyl side chains and their terminal bromine atoms [2] [3]. The degree of regioregularity in asymmetric copolymers can be quantified through careful integration of distinctive proton signals corresponding to different dyad sequences (HT/TH versus HH/TT), with reported values ranging from 38% to 95% depending on reaction conditions [2].
Fourier Transform Infrared (FTIR) spectroscopy provides complementary information about functional groups and chemical transformations. Spectra are typically acquired using a Bruker IFS66s model spectrometer or equivalent, with samples prepared as KBr pellets. Key absorption bands to monitor include the C-Br stretch at approximately 650-500 cm⁻¹, which should diminish after post-polymerization modification of the bromohexyl side chains, and the appearance of new bands corresponding to introduced functional groups, such as the ammonium stretching vibrations at 3200-2800 cm⁻¹ for cationic polyelectrolytes [2] [3]. Additional characterization through Raman spectroscopy with a continuous-wave Nd:YAG laser at 1064 nm excitation can provide valuable information about the conjugation length and backbone structure through analysis of carbon-carbon stretching vibrations in the 1500-1600 cm⁻¹ region [4].
Molecular weight distribution is a critical parameter determining the processability and ultimate performance of conjugated polymers. Size Exclusion Chromatography (SEC) analysis is performed using a Shimadzu LC-20AD system equipped with both refractive index (RID-10A) and evaporative light scattering (ELSD 3300) detectors. Separation is achieved using a PLgel 5 μm MIXED-C column (300 × 7.5 mm) with THF as the eluent at a flow rate of 1.0 mL/min. Samples should be prepared at concentrations of 3-5 mg/mL in THF and filtered through 0.45 μm nylon membranes prior to injection. Calibration is typically performed using narrow dispersity polystyrene standards, and results are reported as both number-average (Mₙ) and weight-average (M𝓌) molecular weights, along with polydispersity index (PDI) values [2] [3] [4]. It is important to note that while microwave-assisted Suzuki polycondensation significantly reduces reaction times, the molecular weights achieved are generally comparable to conventional heating methods, with Mₙ values typically ranging from 10,000 to 25,000 g/mol depending on the specific comonomers and reaction conditions [2].
Optical characterization provides crucial insights into the electronic structure and potential applications of the synthesized polymers. UV-visible absorption spectra should be recorded in various solvents using a Shimadzu 1673 spectrophotometer or equivalent, with samples prepared at concentrations sufficient to achieve absorbance values between 0.1 and 1.0 at the absorption maximum. Photoluminescence spectra are acquired using a PTI QuantaMaster-4 spectrofluorometer or similar instrument with auto-calibrated excitation and emission wavelengths, using low absorption solutions to avoid inner filter effects. For this compound-based alternating copolymers, strong solvatochromic effects have been observed, with emission colors shifting significantly across different solvent polarities, following a well-defined Lippert correlation [2] [3]. This environmental sensitivity makes these materials promising candidates for sensing applications.
Table 2: Characterization Techniques for Fluorene-Based Polymers
| Analytical Method | Key Parameters | Sample Preparation | Information Obtained |
|---|---|---|---|
| (^1)H NMR (500 MHz) | Chemical shift (δ), integration, coupling constants (J) | 5-10 mg in CDCl₃ | Monomer incorporation, regioregularity, end-group analysis |
| SEC-MALLS | Mₙ, M𝓌, PDI | 3-5 mg/mL in THF, filtered (0.45 μm) | Molecular weight distribution, conformation in solution |
| UV-Vis Spectroscopy | λₐᵦₛ (max), absorption onset, band gap | Dilute solutions in various solvents | Optical band gap, conjugation length, solvatochromism |
| Photoluminescence | λₑₘ (max), quantum yield, lifetime | Dilute degassed solutions | Emission properties, excited state behavior, energy transfer |
| FTIR Spectroscopy | Functional group vibrations | KBr pellets or neat on ATR | Chemical functionality, side-chain modifications |
The solvatochromic properties of poly{1,4-(2/3-aminobenzene)-alt-2,7-(9,9-dihexylfluorene)} (PAF) and related copolymers derived from this compound make them exceptional candidates for sensing applications [2] [3]. These materials exhibit a pronounced Lippert correlation, where the emission spectrum shifts in response to changes in solvent polarity due to differential stabilization of the ground and excited states by the surrounding medium. This well-defined correlation between emission maxima and solvent polarity parameters enables the design of optical sensors for detecting environmental changes or specific analytes. The high sensitivity to the surrounding environment allows for the development of simple yet effective detection systems that translate molecular interactions into measurable optical signals.
The practical implementation of these sensing capabilities can be achieved through various device architectures, including solid-state sensor films, solution-based assays, and nanoparticle-based detection systems. For solid-state sensors, the polymer can be incorporated into polymer matrices such as polymethyl methacrylate (PMMA) or polystyrene to create thin films that change fluorescence color or intensity upon exposure to specific vapors or solvents. The presence of the bromohexyl side chains in this compound-based polymers enhances processability for such applications, allowing for the fabrication of uniform films through spin-coating, drop-casting, or inkjet printing techniques. The real-time monitoring capability of these systems, combined with their tunable sensitivity through chemical modification, positions them as valuable tools for environmental monitoring, industrial process control, and diagnostic applications [2] [3].
Fluorene-based conjugated organic polymers have demonstrated significant potential in photocatalytic applications, particularly in environmental remediation and energy conversion. Recent research has shown that these materials can facilitate the conversion of oxygen to superoxide radicals under light irradiation, enabling the photocatalytic degradation of various pollutants [6]. The extended π-conjugation along the polymer backbone, combined with tunable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels achieved through appropriate comonomer selection, allows for precise control over light absorption and charge separation efficiencies. The bromohexyl functionalization in this compound-based polymers potentially enhances their performance in heterogeneous photocatalytic systems by improving surface area and accessibility to reactive sites.
The application of these materials in organic photovoltaics and light-emitting diodes represents another promising direction. The band gap of fluorene-based alternating copolymers can be systematically tuned through the incorporation of electron-rich or electron-deficient comonomers, enabling optimization for specific device requirements. In organic field-effect transistors (OFETs), these materials have demonstrated charge carrier mobilities suitable for various electronic applications, with the bromine functionalization offering post-polymerization modification opportunities to further enhance device performance [4]. The modulation of HOMO and LUMO energy levels through synthetic design allows these polymers to function as either p-type or n-type semiconductors, with some systems even exhibiting ambipolar charge transport characteristics [4].
The following workflow diagram illustrates the complete experimental procedure for Suzuki polycondensation using this compound, from monomer preparation to final application:
Schematic 1: Complete experimental workflow for Suzuki polycondensation with this compound, illustrating key steps from monomer preparation to final characterization and applications.
Low Molecular Weight Products: If SEC analysis consistently reveals lower than expected molecular weights (Mₙ < 10,000 g/mol), several factors should be investigated. First, ensure rigorous exclusion of oxygen from the reaction mixture, as oxygen can inhibit the palladium catalyst through oxidation to inactive Pd(II) species. Implement improved degassing techniques such as multiple freeze-pump-thaw cycles or prolonged bubbling with inert gas. Second, verify the stoichiometric balance between the dibromo and diboronic acid monomers using precise analytical balance measurements, with a recommended molar ratio of 1:1. Finally, consider increasing the catalyst loading to 3-5 mol% or switching to more active catalyst systems such as Pd(Amphos)₂Cl₂ for challenging monomer combinations [2] [3] [5].
Poor Solubility and Precipitation During Polymerization: The appearance of precipitate during the polymerization reaction often indicates limited solubility of growing polymer chains. To address this, increase the proportion of good solvents such as toluene or THF in the solvent mixture, or incorporate small amounts of coordinating solvents like dimethylformamide (DMF, 10-20% v/v). Additionally, consider reducing the monomer concentration to 0.05-0.1 M to minimize chain-chain interactions that lead to premature precipitation. For particularly problematic systems, the addition of longer alkyl chain substituents (C8-C12) on comonomers can significantly enhance solubility without substantially compromising solid-state properties [2] [4].
Incomplete Monomer Conversion and End-Group Analysis: If NMR analysis reveals significant end-group signals or residual monomer peaks, extend the reaction time in increments of 10 minutes while monitoring molecular weight increases by SEC. Alternatively, increase the reaction temperature to 145-150°C, ensuring the solvent system can withstand these conditions without excessive pressure buildup. The use of microwave irradiation with efficient temperature control typically provides more uniform heating and higher conversion compared to conventional methods, but parameters may require optimization for specific monomer systems [2] [3].
Scale-up of microwave-assisted Suzuki polycondensation requires careful attention to reaction volume, heating efficiency, and safety considerations. When moving from 10 mL to larger reaction vessels (50-100 mL), maintain consistent monomer concentration (0.1-0.2 M) and adjust microwave power to ensure uniform heating throughout the larger volume. For industrial-scale production, consider transitioning to continuous flow microwave reactors that can handle larger quantities while maintaining the benefits of rapid, uniform heating. Always conduct preliminary safety assessments using reaction calorimetry to identify potential exotherms or pressure issues when scaling up [2] [3].
Safety protocols must address the handling of potentially hazardous materials throughout the synthetic process. The this compound monomer requires careful handling due to its skin and eye irritation properties (H315, H319) [1]. Always use appropriate personal protective equipment including gloves, safety glasses, and lab coats when handling this compound. Palladium catalysts and their ligands may also present health hazards and should be handled in well-ventilated areas, preferably within a fume hood. Before microwave irradiation, ensure reaction vessels are properly sealed and do not exceed 75% of their rated volume to accommodate potential pressure increases. Implement pressure relief mechanisms and never operate the microwave reactor without the proper safety features engaged [2] [3].
Table 3: Troubleshooting Guide for Common Experimental Issues
| Problem | Possible Causes | Detection Methods | Solutions |
|---|---|---|---|
| Low molecular weight | Oxygen contamination, incorrect stoichiometry, insufficient catalyst | SEC, NMR end-group analysis | Improve degassing, verify balances, increase catalyst loading |
| Broad molecular weight distribution (PDI > 2.0) | Poor mixing, temperature gradients, premature precipitation | SEC with multiple detection | Optimize stirring, reduce concentration, modify solvent system |
| Low yield | Side reactions, incomplete conversion, losses during workup | Mass balance, TLC, NMR | Extend reaction time, optimize temperature, improve precipitation method |
| Irregular absorption or emission spectra | Structural defects, aggregation, impurities | UV-Vis, fluorescence, NMR | Repurification, end-capping, addition of anti-aggregation agents |
| Poor solubility in common organic solvents | High molecular weight, rigid backbone, insufficient side chains | Visual inspection, filtration test | Incorporate solubilizing groups, reduce molecular weight, use stronger solvents |
The application of This compound in Suzuki polycondensation reactions represents a powerful methodology for creating advanced conjugated polymers with tailored properties. The microwave-assisted protocols detailed in these application notes provide researchers with efficient, reproducible methods for synthesizing these materials with high yields and controlled molecular weights. The unique combination of processability (afforded by the bromohexyl side chains) and versatile functionality (enabled by the reactive bromine terminals) positions this monomer as a valuable building block for next-generation organic electronic materials.
Future developments in this field will likely focus on expanding the structural diversity and applications of these promising materials. The creation of block copolymers through sequential monomer addition, development of multifunctional sensory materials with enhanced sensitivity and selectivity, and design of efficient photocatalytic systems for environmental applications represent particularly promising directions. Additionally, the integration of these polymers into biomedical applications such as bioimaging and drug delivery warrants further investigation, leveraging their tunable emission and biocompatible functionalization potential. As synthetic methodologies continue to advance and structure-property relationships become more precisely understood, this compound-based polymers are poised to play an increasingly important role in the development of advanced functional materials.
OLED polymers are typically π-conjugated semiconductors, meaning they have alternating single and double bonds in their backbone, which allows for the delocalization of electrons and is responsible for their light-emitting and charge-carrying properties [1] [2].
These polymers are often designed with specific functional units built into the chain to control emission color and charge transport [1]. The table below summarizes some common building blocks and polymer classes mentioned in recent research.
| Polymer Class / Building Block | Key Characteristics | Reported Applications/Examples |
|---|---|---|
| Polyfluorene (PF) [1] [2] | Wide bandgap, efficient blue emitter. Can suffer from color instability (unwanted green emission) over time due to oxidation or aggregation [2]. | PFO, PBEHF [2] |
| Polycarbazole (PCz) [1] [2] | High hole mobility, good thermal stability, strong UV absorption. Used as a backbone or host material [1] [2]. | F6PC (fluorene-alt-carbazole copolymer) [2] |
| Bio-based Materials [3] | Eco-friendly, sustainable alternatives. DNA, lignin derivatives, and ampicillin can function as charge transport or blocking layers. | DNA as an electron-blocking layer; lignosulfonates as a hole-injection layer [3] |
This protocol is adapted from research on synthesizing high-molecular-weight poly(ethylene furanoate) (PEF), a bio-based polyester, which illustrates a robust method to achieve polymers suitable for high-performance applications like packaging and fibers [4].
1. Principle and Objective
2. Materials and Equipment
3. Step-by-Step Procedure
4. Data Analysis and Characterization The success of SSP is monitored by tracking the following parameters over time [4]:
The following table exemplifies the kind of data obtained from a typical SSP experiment, showing how key properties evolve with reaction time [4]:
| SSP Time (h) | Intrinsic Viscosity [η] (dL/g) | Carboxyl End Groups (-COOH) (mol/10⁶ g) | Melting Temperature (Tm) (°C) |
|---|---|---|---|
| 0 (Pre-polymer) | 0.20 | 45.2 | 210.5 |
| 5 | 0.30 | 32.1 | 212.8 |
| 15 | 0.39 | 22.5 | 214.3 |
| 25 | 0.43 | 18.8 | 215.1 |
The diagram below outlines a generalized workflow for developing and testing a novel polymer for use in an OLED device, integrating common steps from the literature [4] [2].
Since the specific "BBF" monomer is not identified in the available literature, here are some suggestions to advance your research:
Fluorene derivatives have emerged as high-performance materials for DNA biosensing applications due to their exceptional photophysical properties, including high fluorescence quantum yields, excellent photostability, and significant signal amplification capabilities [1] [2]. These conjugated polymer systems exhibit a unique "molecular wire effect" that enables efficient exciton migration along the polymer backbone, allowing even single interaction events with target analytes to produce pronounced fluorescence responses [2] [3]. This property, combined with the ability to fine-tune their optical characteristics through strategic chemical modifications, makes fluorene-based platforms superior to traditional small-molecule fluorophores for sensitive detection of DNA biomarkers, methylation patterns, and microRNAs in diagnostic and research applications [2] [3] [4].
The versatility of fluorene derivatives allows their integration into various biosensing architectures, including FRET-based systems, CRISPR-Cas diagnostic platforms, and aggregation-induced emission (AIE) probes [1] [4] [5]. These systems have demonstrated remarkable sensitivity in detecting specific DNA sequences, with some assays achieving detection limits in the zeptomolar range [6]. This document provides detailed application notes and experimental protocols for implementing fluorene-derived biosensors in DNA detection workflows.
Fluorene-based biosensors exhibit several critical photophysical properties that make them ideal for DNA sensing applications:
Strategic structural modifications of the fluorene core enable optimization for specific biosensing applications:
Fluorene-based DNA biosensors operate through several well-established mechanisms:
DNA methylation represents a crucial epigenetic marker, and fluorene-based biosensors have demonstrated exceptional capability in detecting methylation patterns without bisulfite conversion [6]. These systems typically employ one of three approaches:
The following workflow illustrates a typical approach for DNA methylation detection using fluorene-based biosensors:
Advanced fluorene-based biosensors have been successfully integrated with CRISPR-Cas12a systems for highly specific microRNA detection. These platforms leverage the trans-cleavage activity of Cas12a enzymes activated by target miRNA recognition, which subsequently cleaves fluorene-based DNA reporters to generate measurable fluorescent signals [4]. A representative system for miRNA-155 detection achieved exceptional sensitivity through the following mechanism:
The experimental workflow for this sophisticated detection system is illustrated below:
The table below summarizes the performance characteristics of various fluorene-based biosensing platforms for nucleic acid detection:
Table 1: Performance Metrics of Fluorene-Based Biosensing Platforms
| Target Analyte | Detection Mechanism | Limit of Detection | Dynamic Range | Key Advantages |
|---|
| DNA Methylation [6] | Fluorometric nanobiosensor with gold-coated magnetic nanomaterials | 3.1 × 10⁻¹⁶ M (methylated) 1.2 × 10⁻¹⁶ M (unmethylated) | Not specified | Distinguishes methylated/unmethylated sequences without bisulfite conversion | | DNA Methylation [6] | Carbon material-based with thionine fluorophore | 1 zeptomolar (10⁻²¹ M) | Not specified | Extreme sensitivity, minimal sample requirements | | DNA Methylation [6] | Quantum dot-graphene nanocomposite | 7.3 × 10⁻¹¹ M | Not specified | Label-free detection, conformational sensing | | miRNA-155 [4] | Polyfluorene-CRISPR/Cas12a with MRCA amplification | 0.26 fM | 1 fM to 10 nM | Exceptional specificity, minimal background interference | | Insulin Misfolding [8] | Functionalized fluorene-based "turn-on" sensors | 5-10 μM (Kd) | Not specified | Versatile protein conformation sensing, antioxidant properties |
This protocol describes the preparation of carboxyl-functionalized polyfluorene nanoparticles (c-PFN NPs) for conjugation with DNA probes, based on established methodologies [4].
Materials:
Procedure:
Quality Control:
This protocol details the procedure for detecting miRNA-155 using the integrated polyfluorene-CRISPR/Cas12a platform [4].
Materials:
Procedure:
Data Analysis:
Fluorene derivatives represent a versatile and powerful platform for DNA biosensing applications, offering exceptional sensitivity, modular design flexibility, and compatibility with advanced detection technologies like CRISPR-Cas systems. Their unique photophysical properties, particularly the molecular wire effect and tunable emission characteristics, enable detection limits that surpass conventional fluorescent probes.
Future development directions include the creation of multiplexed detection systems leveraging the color-tunability of fluorene derivatives, integration with microfluidic platforms for point-of-care diagnostics, and expansion to in vivo sensing applications through further biocompatibility optimization. The continued refinement of these biosensing platforms holds significant promise for advancing diagnostic capabilities in cancer detection, infectious disease monitoring, and epigenetic research.
Nitroaromatic compounds (NACs) are a significant class of environmental pollutants and security threats due to their extensive use in industrial chemicals, armaments, and pharmaceuticals. Their toxicity, mutagenicity, and persistence in the environment necessitate efficient and sensitive detection methods. [1] Traditional analytical techniques, while effective, often involve sophisticated instrumentation, lack portability, and can be time-consuming and costly. [2] [3]
Conjugated polymers (CPs) and other polymer-based materials have emerged as powerful tools for fluorescent sensing of NACs. Their exceptional properties, such as high fluorescence quantum yield, good photostability, and unique "molecular wire effect" that amplifies sensory response, make them ideal for designing highly sensitive and selective sensors. [4] These sensors operate primarily through a fluorescence quenching ("turn-off") mechanism, where the electron-deficient NACs quench the fluorescence of the electron-rich polymers. This document provides detailed application notes and standardized protocols for utilizing these advanced materials in environmental sensing and forensic analysis.
A variety of polymer architectures have been developed for NAC detection, each with distinct advantages. The following table summarizes key polymer types and their reported performance.
Table 1: Performance of Selected Polymer-Based Materials for NAC Detection
| Polymer / Material Type | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Quenching Constant (Ksv) |
|---|---|---|---|---|
| Fluorene-based CPs (CP1, CP2, CP3) [2] | Picric Acid (PA) | Static Quenching (PET) | 3.2 - 6.1 pM | 2.13×10⁶ - 4.27×10⁶ M⁻¹ |
| 1,2,3-Triazolyl-functionalized CPs (P2) [2] | Picric Acid (PA) | Static Quenching (PET) | Not Specified | 6.4×10⁴ M⁻¹ |
| Three-component CPs (P4, P5) [2] | DNT Vapor | Fluorescence Quenching | Not Specified | ~93-96% quenching in 5 sec |
| Conjugated Microporous Polymer (CMP-TBP-BB) [5] | 2,4,6-Trinitrophenol (TNP) | Fluorescence Quenching | Parts per million (ppm) level | Not Specified |
| Triphenylamine-based Carboxylic Acids [6] | Picrate Anion | Charge-Transfer Complexation | Not Specified | Appreciable constants reported |
This green analytical method is used for the extraction and pre-concentration of NACs from various water samples prior to chromatographic analysis. [1]
3.1.1. Workflow Diagram
The following diagram illustrates the optimized SDME procedure:
3.1.2. Materials and Reagents
3.1.3. Step-by-Step Procedure
3.1.4. Performance Data The optimized SDME-GC-ECD method demonstrates high sensitivity for a range of NACs, as shown in the table below.
Table 2: Limits of Detection (LOD) for NACs via SDME-GC-ECD in Different Matrices [1]
| Analyte | LOD in Deionized Water (μg/L) | LOD in Tap Water (μg/L) | LOD in Seawater (μg/L) | LOD in Forensic Rinse Water (μg/L) |
|---|---|---|---|---|
| Nitrobenzene (NB) | 0.01 | 0.01 | 0.01 | 0.03 |
| 2-Nitrotoluene (2-NT) | 0.02 | 0.01 | 0.01 | 0.04 |
| 4-Nitrotoluene (4-NT) | 0.03 | 0.02 | 0.01 | 0.06 |
| 1,3-Dinitrobenzene (1,3-DNB) | 0.02 | 0.01 | 0.01 | 0.05 |
| 2,4-Dinitrotoluene (2,4-DNT) | 0.04 | 0.03 | 0.02 | 0.08 |
| Trinitrotoluene (TNT) | 0.09 | 0.06 | 0.03 | 0.11 |
This protocol describes a general method for detecting NACs using the quenching of fluorescence in conjugated polymers or small organic fluorophores in solution. [2] [6]
3.2.1. Materials and Reagents
3.2.2. Step-by-Step Procedure
3.2.3. Sensing Mechanism Diagram
The following diagram illustrates the primary mechanism of fluorescence quenching:
For complex solid matrices like contaminated soil, a robust MALDI-TOF MS method has been developed.
4.1.1. Workflow Diagram
4.1.2. Key Steps and Considerations
Fluorescent polymer-based sensors provide a powerful, sensitive, and often portable platform for detecting hazardous nitroaromatic compounds. The protocols outlined here—from green sample pre-concentration via SDME to highly sensitive fluorescence quenching assays and high-throughput soil screening with MALDI-TOF MS—offer researchers a comprehensive toolkit for environmental monitoring, forensic analysis, and security applications. The ongoing development of new conjugated polymers and biobased materials promises even greater selectivity and integration into field-deployable devices in the future.
Post-functionalization via click chemistry involves modifying a pre-synthesized core molecule, such as an organometallic complex or a natural product derivative, by "clicking" on new functional groups [1]. This approach is highly valued for its efficiency, high yields, and compatibility with a wide range of functional groups and reaction conditions, often in aqueous environments [2] [3].
The most prevalent reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage [4] [5]. For systems where copper is problematic due to toxicity or interference, copper-free alternatives like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse Electron-Demand Diels-Alder (IEDDA) reaction are excellent bioorthogonal options [6] [7] [5].
The following table compares the key click reactions relevant to functionalizing complex molecules.
| Reaction Type | Key Reagents | Typical Conditions | Key Features | Common Applications |
|---|---|---|---|---|
| CuAAC [1] [4] [5] | Azide, terminal alkyne, Cu(I) source (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate) | Water/acetone or THF/H₂O mixture, RT to 50 °C, 4-24 hours | High regioselectivity (1,4-isomer), requires metal catalyst, fast kinetics | Functionalization of organometallic complexes [1] [4], polymer chemistry [3], bioconjugation [7] |
| SPAAC [6] [7] [5] | Azide, strained cyclooctyne (e.g., DBCO, DIBO) | Aqueous buffer (PBS), pH 7.4, RT, 1-12 hours | Metal-free, driven by ring strain, slower than CuAAC | Site-specific antibody-drug conjugation [7], live-cell imaging |
| IEDDA [6] [7] [5] | Tetrazine, strained alkene/alkyne (e.g., trans-cyclooctene, norbornene) | Aqueous buffer, RT, minutes to hours | Metal-free, ultrafast kinetics, fluorogenic potential | High-speed bioorthogonal labeling, in vivo applications |
| SuFEx [6] [8] | Sulfuryl fluoride/imidazolium salt, silyl ethers or phenols | Often requires base activation, milder versions emerging | High stability, emerging as a powerful click reaction | Synthesis of polysulfates, polyesters, library diversification |
The following workflow and detailed steps are adapted from a study on the post-functionalization of Re(I), Pt(II), and Ir(III) complexes, providing a robust template for BBF derivatives [4].
The true power of click chemistry lies in its ability to efficiently create diverse libraries and complex conjugates, which is directly applicable to drug discovery and materials science.
Click chemistry is ideal for generating a family of derivatives from a single BBF core. By reacting one BBF-alkyne with a library of different azides, a large set of analogs can be rapidly synthesized for structure-activity relationship (SAR) studies [6]. This modularity is a cornerstone of modern medicinal chemistry.
A prominent application is the synthesis of well-defined antibody-drug conjugates (ADCs) or photoimmunoconjugates (PICs). As illustrated below, a site-specific "clickable handle" can be installed onto an antibody, which then reacts with a functionally active BBF derivative.
This chemo-enzymatic approach ensures homogeneity and preserves the biological activity of the antibody, a significant advantage over non-specific conjugation methods that create a heterogeneous mixture [7].
For applications in living systems or with metal-sensitive BBF cores, CuAAC poses a challenge due to copper's cytotoxicity and potential to cause side reactions [7]. In these cases, metal-free bioorthogonal reactions are critical.
While click chemistry is powerful, several challenges and emerging trends are worth noting:
Biobased foams (BBFs) and their cross-linked network derivatives represent an emerging class of sustainable biomaterials with significant potential for pharmaceutical and medical applications. These materials are composed of base polymers completely or partially derived from biomass and its derivatives, including soybeans, corn starches, celluloses, vegetable oils, and other agricultural residuals [1]. The development of cross-linked networks from BBF-based polymers aligns with growing initiatives to reduce petroleum-based plastic waste through the creation of biodegradable alternatives that demonstrate enhanced environmental compatibility while maintaining performance characteristics suitable for demanding biomedical applications [1].
The fundamental structure of these materials consists of a three-dimensional mesh of interconnected polymer chains created through various cross-linking strategies. This mesh structure with extensive crosslinks is developed by establishing pathways between most points in the polymer, resulting in materials with unique properties that make them particularly valuable for controlled release systems, tissue engineering scaffolds, and implantable medical devices [2]. Both chain polymerization and step polymerization can be employed to synthesize polymer networks through the incorporation of multifunctional monomers or multifunctional crosslinkers [2]. The crosslinking between monomers can occur through either chemical or physical linkages, with static and dynamic covalent bonds establishing connections between monomer units in chemically crosslinked polymers, while non-covalent interactions including ionic bonds, hydrogen bonding, and π-π interactions form physically crosslinked or "supramolecular" polymers [2].
Table 1: Classification of Cross-Linked BBF Polymer Networks Based on Material Properties and Applications
| Network Type | Key Characteristics | Common BBF Polymers | Biomedical Applications |
|---|---|---|---|
| Thermosets | Irreversible bonds; maintain shape when heated; resistant to heat melting and solvents | Bio-based polyurethanes, epoxy, phenol-formaldehyde | Bone implants, durable medical devices, structural supports [2] |
| Hydrogels | Water-absorbing; maintain structure due to crosslinking; exhibit solid and liquid characteristics | Gelatin methacrylate (GelMA), hyaluronic acid derivatives, collagen-based | Tissue engineering, drug delivery, wound healing, artificial muscles [2] [3] |
| Elastomers | Elastic materials with loosely joined network structure; stretch and return to original shape | Polyisoprene, bio-based silicone alternatives | Seals, gaskets, flexible implants, wearable drug delivery systems [2] |
| Covalent Adaptable Networks (CANs) | Reshapable via cross-link exchange at elevated temperatures; reprocessable | Biobased polyesters, disulfide-containing polymers | Stimuli-responsive drug delivery, recyclable medical devices [4] |
Freeze-Thaw Cyclic Processing creates physically cross-linked networks through the formation and subsequent melting of ice crystals that force polymer chains into proximity, promoting hydrogen bonding and other physical interactions. This technique is particularly suitable for natural polymer hydrogels derived from collagen, gelatin, or hyaluronic acid [3]. The standard protocol begins with preparing a 2-5% (w/v) polymer solution in distilled water or phosphate-buffered saline (PBS). The solution is then poured into molds and subjected to freezing at -20°C for 12-18 hours, followed by thawing at 4°C for 4-6 hours. This freeze-thaw cycle is repeated 3-5 times to increase cross-linking density and mechanical strength. The resulting hydrogel is then equilibrated in PBS at room temperature for 24 hours before characterization or use. The key advantages of this method include the absence of chemical cross-linkers (reducing potential cytotoxicity) and the ability to create highly porous structures suitable for cell infiltration and drug encapsulation [3].
Ionic Cross-Linking utilizes divalent or trivalent cations to form bridges between anionic polymer chains, creating stable three-dimensional networks. This method is particularly effective for BBF polymers containing carboxylate or sulfate groups, such as alginates, pectins, and certain modified celluloses [3]. The standard protocol involves preparing a 1-3% (w/v) polymer solution in deionized water, followed by dropwise addition of this solution into a cross-linking bath containing 0.1-0.5 M calcium chloride (CaCl₂), zinc acetate (Zn(OAc)₂), or other multivalent ion solutions under constant stirring. The beads or constructs are allowed to cure in the cross-linking solution for 15-30 minutes, then rinsed thoroughly with deionized water to remove unbound ions. The cross-linking density can be controlled by adjusting the ion concentration, polymer molecular weight, and reaction time. This method offers mild processing conditions that preserve the bioactivity of sensitive therapeutic compounds [3].
Enzymatic Cross-Linking employs specific enzymes, particularly microbial transglutaminase, to catalyze the formation of stable covalent bonds between protein-based BBF polymers. This method is highly effective for gelatin, casein, and other plant-derived proteins [3]. The protocol involves preparing a 5-10% (w/v) polymer solution in PBS at 37°C, followed by the addition of transglutaminase (10-50 U/g of polymer) with gentle mixing. The solution is then cast into molds and incubated at 37°C for 2-6 hours to allow cross-linking to proceed. The reaction is terminated by heating to 70°C for 30 minutes or through the addition of enzyme inhibitors. The resulting hydrogels exhibit excellent biocompatibility and can be tailored to achieve specific mechanical properties by varying the enzyme concentration and reaction time [3].
Photoinitiated Cross-Linking uses light-sensitive compounds to generate radicals that initiate polymerization upon exposure to specific wavelengths. This method is particularly suitable for methacrylated BBF polymers such as gelatin methacrylate (GelMA) or methacrylated hyaluronic acid [3]. The standard protocol begins with synthesizing the methacrylated polymer derivative, which is then dissolved in PBS at 5-20% (w/v) concentration. A photoinitiator (Irgacure 2959 or lithium phenyl-2,4,6-trimethylbenzoylphosphinate) is added at 0.05-0.2% (w/v) concentration, and the solution is exposed to UV light (365-405 nm) at an intensity of 5-20 mW/cm² for 30-300 seconds. The cross-linking density can be precisely controlled by varying the degree of methacrylation, light intensity, exposure time, and photoinitiator concentration. This technique enables spatial control over cross-linking and is compatible with various fabrication techniques including 3D printing [3].
Covalent Adaptable Networks (CANs) incorporate dynamic covalent bonds that can undergo reversible breaking and reforming under specific conditions, enabling reprocessability and self-healing capabilities [4]. The synthesis of vitrimer-type BBF networks utilizes exchange reactions such as transesterification, disulfide exchange, or imine chemistry. A representative protocol for polyester-based vitrimers involves synthesizing a glycerol-succinic acid prepolymer with excess hydroxyl groups, which is then cross-linked with citric acid or other tri- or tetra-functional carboxylic acids at 120-150°C for 2-6 hours. The catalyst (zinc acetate or tin(II) oxalate) is typically added at 1-5 mol% relative to ester groups. The resulting networks maintain constant cross-link density upon heating due to the associative exchange mechanism, exhibiting an Arrhenius dependence of viscosity on temperature that enables reshaping and repair while maintaining mechanical integrity at service temperatures [4].
Table 2: Optimization Parameters for Cross-Linking Methods of BBF-Based Polymers
| Cross-Linking Method | Key Parameters | Optimal Range | Impact on Network Properties |
|---|---|---|---|
| Physical (Freeze-Thaw) | Freezing temperature, Cycle number, Polymer concentration | -20°C, 3-5 cycles, 2-5% (w/v) | Increased mechanical strength with more cycles; Higher polymer concentration reduces pore size [3] |
| Ionic Cross-Linking | Ion type, Ion concentration, Reaction time | Ca²⁺ 0.1-0.5 M, 15-30 min | Higher ion concentration increases cross-linking density and reduces swelling ratio [3] |
| Enzymatic Cross-Linking | Enzyme activity, Temperature, Incubation time | 10-50 U/g, 37°C, 2-6 hours | Higher enzyme activity decreases gelation time and increases stiffness [3] |
| Photo-Cross-Linking | Photoinitiator type, UV intensity, Exposure time | 0.05-0.2%, 5-20 mW/cm², 30-300 s | Longer exposure increases cross-linking density; Higher initiator concentration may cause cytotoxicity [3] |
| Dynamic Covalent | Catalyst concentration, Temperature, Cross-link density | 1-5 mol%, 120-150°C, Varies | Higher catalyst content reduces relaxation time; Temperature controls reprocessability [4] |
Swelling and Gel Fraction Analysis provides fundamental information about network structure and cross-linking density. The standard protocol begins with preparing dried network samples of known weight (Wd). The samples are immersed in excess PBS (pH 7.4) or deionized water at room temperature for 24-48 hours to reach equilibrium swelling. The swollen samples are then carefully removed, surface moisture is blotted, and the swollen weight (Ws) is recorded. The samples are subsequently dried to constant weight under vacuum at 40°C, and the final dried weight (Wf) is measured. The equilibrium swelling ratio (Q) is calculated as Q = Ws/Wd, while the gel fraction (G) is determined as G = (Wf/Wd) × 100%. These parameters provide critical information about the network's hydrophilicity, cross-linking density, and structural integrity [2].
Fourier-Transform Infrared (FTIR) Spectroscopy enables the identification of chemical functional groups and verification of cross-linking reactions. The analysis is performed using an FTIR spectrometer with an attenuated total reflection (ATR) accessory. Samples are prepared as thin films or finely ground powders and placed directly on the ATR crystal. Spectra are collected over a range of 4000-400 cm⁻¹ with 32 scans at 4 cm⁻¹ resolution. For cross-linked BBF networks, specific attention should be paid to the disappearance of reactive groups (e.g., methacrylate C=C at 1635-1640 cm⁻¹) and the appearance of new bonds (e.g., ester C=O at 1730-1740 cm⁻¹). Difference spectroscopy can be employed to highlight spectral changes resulting from cross-linking reactions, providing evidence of successful network formation [2].
Dynamic Mechanical Analysis (DMA) characterizes the viscoelastic properties of cross-linked BBF networks under various temperature and frequency conditions. The standard protocol utilizes a DMA instrument equipped with either tension, compression, or shear fixtures depending on sample geometry and stiffness. Samples are typically prepared as rectangular strips (20×10×1 mm) or circular disks (8-10 mm diameter, 1-2 mm thickness). The temperature sweep method involves heating samples from -50°C to 200°C at a rate of 2-5°C/min under a constant frequency of 1 Hz and strain amplitude within the linear viscoelastic region (typically 0.01-0.1%). The storage modulus (E'), loss modulus (E"), and tan δ (E"/E') are recorded throughout the temperature range. The glass transition temperature (Tg) is identified as the peak maximum of the tan δ curve. For CANs, stress relaxation experiments are performed by applying a constant strain (1-5%) at various temperatures and monitoring the decay of stress over time, enabling calculation of characteristic relaxation times [2] [4].
Differential Scanning Calorimetry (DSC) determines thermal transitions including glass transition, melting, and crystallization behavior. Samples (5-10 mg) are sealed in aluminum pans and analyzed using a DSC instrument under nitrogen purge. A typical temperature program includes heating from -50°C to 200°C at 10°C/min, cooling back to -50°C at 10°C/min, and a second heating to 200°C at 10°C/min. The glass transition is identified as a step change in heat capacity in the second heating scan, while melting endotherms and crystallization exotherms are analyzed from the first heating and cooling scans, respectively. The degree of crystallinity can be calculated from melting endotherms using the theoretical heat of fusion for 100% crystalline polymer [2].
Diagram 1: Comprehensive workflow for characterization of cross-linked BBF networks, integrating structural, mechanical, thermal, and biological evaluation methods to establish structure-property relationships.
Challenge Overview: The blood-brain barrier (BBB) presents a significant challenge for drug delivery to the CNS, as it inhibits the entry of molecules greater than 400 Daltons and expresses efflux transporters that actively remove many therapeutic compounds [5]. Cross-linked BBF networks offer innovative strategies to overcome these limitations through localized, sustained release systems that bypass the BBB.
Injectable Hydrogel System for CNS Delivery: A representative protocol for creating an injectable BBF hydrogel for CNS drug delivery utilizes a thermoresponsive polymer combination. The formulation consists of 3% (w/v) methylcellulose derived from biomass and 2% (w/v) gelatin in PBS, combined with the therapeutic agent (e.g., neurotrophic factors or small molecule drugs) at the desired concentration. The polymer solution is maintained at 4°C during preparation to ensure homogeneity and prevent premature gelation. For administration, the solution is loaded into a syringe and injected directly into the target CNS region, where it undergoes sol-gel transition at body temperature (37°C). The gelation kinetics can be tailored by adjusting the methylcellulose-to-gelatin ratio, polymer molecular weights, and inclusion of additional cross-linking agents. For sustained release applications, the hydrogel can be further cross-linked with 0.1% (w/v) genipin, a natural cross-linking agent, which forms stable covalent bonds between polymer chains and extends drug release to several weeks [5] [3].
Nanoparticle-Hydrogel Composite System: For enhanced penetration into brain tissue, a composite system combining BBF nanoparticles within an injectable hydrogel matrix can be developed. The protocol begins with preparing drug-loaded nanoparticles using a double emulsion solvent evaporation technique. The polymer (PLGA or biobased alternative) is dissolved in dichloromethane (5% w/v), and the drug is added to this organic phase. This solution is then emulsified with an inner aqueous phase using probe sonication, forming a water-in-oil emulsion. This primary emulsion is subsequently added to an outer aqueous phase containing polyvinyl alcohol (1% w/v) and emulsified again to form a water-in-oil-in-water double emulsion. The organic solvent is evaporated under reduced pressure, and nanoparticles are collected by centrifugation. These drug-loaded nanoparticles are then incorporated into the BBF hydrogel matrix at a concentration of 5-15% (w/v) prior to injection. This composite system provides dual-phase release kinetics - rapid initial release from the hydrogel matrix followed by sustained release from the nanoparticles [5].
Signaling Pathway Activation: Cross-linked BBF networks for bone tissue engineering are designed to activate specific signaling pathways critical for osteogenesis, including Wnt, BMP, TGF-β, and Notch pathways [6]. A representative protocol for creating an osteoinductive BBF scaffold incorporates bioactive compounds that target these pathways within a mechanically robust network.
Mineralized Composite Scaffold Preparation: The protocol utilizes a combination of biobased polymers and bioceramics to create a composite material that mimics the composition of natural bone. The base polymer solution consists of 4% (w/v) gelatin (type B) and 1% (w/v) alginate in distilled water. To this solution, nano-hydroxyapatite (nHA) is added at 20-40% (w/w relative to polymer) to provide osteoconductive mineral content. Bioactive compounds such as BMP-2 (100-200 ng/mL) or small molecule pathway modulators (e.g., SB431542 for TGF-β pathway activation) are incorporated into the polymer solution. The mixture is then cross-linked through a dual mechanism: first, ionic cross-linking is achieved by adding 0.1 M calcium gluconate dropwise with constant stirring; second, enzymatic cross-linking is initiated by adding microbial transglutaminase (20 U/g gelatin) and incubating at 37°C for 2 hours. The resulting scaffold exhibits compressive modulus in the range of 100-500 kPa, suitable for bone tissue engineering applications, and sustained release of bioactive compounds over 21-28 days [6].
Table 3: Drug Release Optimization Parameters for BBF-Based Cross-Linked Networks
| Formulation Parameter | Impact on Release Profile | Optimization Strategy | Typical Range for CNS Delivery | Typical Range for Bone Repair |
|---|---|---|---|---|
| Cross-Linking Density | Higher density slows release rate | Adjust cross-linker concentration or reaction time | Moderate (for weeks release) | High (for months release) [5] [6] |
| Polymer Composition | Hydrophilic polymers increase release rate | Blend hydrophilic/hydrophobic polymers | Fast-moderate release required | Slow release preferred [3] |
| Drug Loading Method | Direct dissolution vs. particle incorporation affects burst release | Use nanoparticle encapsulation for sustained release | 1-5% w/w (high potency drugs) | 0.5-3% w/w (growth factors) [5] |
| Stimuli-Responsive Elements | Enable triggered release at target site | Incorporate pH, enzyme, or temperature-sensitive moieties | Enzyme-sensitive to BBB disruptions | pH-sensitive for osteoclast activity [3] [4] |
| Degradation Rate | Surface erosion vs. bulk erosion affects release kinetics | Control crystallinity and cross-link type | 4-8 week complete degradation | 3-6 month complete degradation [1] [6] |
Diagram 2: Signaling pathways and therapeutic action mechanism of drug-loaded BBF networks, illustrating the sequence from administration to tissue regeneration through activation of key cellular signaling pathways.
The development of cross-linked BBF networks for pharmaceutical applications requires careful attention to regulatory requirements and manufacturing standards. Key considerations include comprehensive characterization of starting materials, validation of cross-linking efficiency, and demonstration of batch-to-batch consistency. Natural polymers exhibit inherent variability due to their biological origin, necessitating rigorous quality control measures including specification of botanical sources, extraction methods, and purification protocols [1] [3]. For BBF polymers modified with functional groups (e.g., methacrylation), the degree of substitution must be carefully controlled and documented, as it significantly impacts network properties and drug release kinetics [3].
Biocompatibility testing should follow ISO 10993 guidelines, including assessments of cytotoxicity, sensitization, intracutaneous reactivity, and systemic toxicity. For implantable devices or sustained-release systems, additional evaluations for genotoxicity, implantation effects, and carcinogenicity may be required. Degradation products must be identified and quantified, with particular attention to potential accumulation in target tissues or generation of inflammatory responses. The manufacturing process should adhere to Good Manufacturing Practice (GMP) guidelines, with special consideration for aseptic processing of hydrogel-based products that cannot undergo terminal sterilization [3].
For dynamic covalent networks (CANs), the potential for reprocessability offers advantages for sustainable manufacturing but introduces additional regulatory considerations regarding material consistency after multiple processing cycles. Thorough characterization of mechanical properties, drug release profiles, and biological performance after each reprocessing cycle is essential to establish acceptable reuse limits [4].
Cross-linked networks from BBF-based polymers represent a versatile platform for developing advanced drug delivery systems and tissue engineering scaffolds. Their tunable physical, mechanical, and biological properties enable precise control over drug release kinetics and cellular responses. The protocols outlined in this document provide researchers with standardized methods for synthesizing, characterizing, and applying these materials in biomedical contexts. As the field advances, further innovation in dynamic cross-linking chemistries, stimuli-responsive systems, and manufacturing processes will expand the therapeutic potential of BBF-based networks. Particular promise lies in their application for targeted delivery across biological barriers and for activating specific signaling pathways in regenerative medicine applications.
The bromohexyl chains on the 9,9-positions of the fluorene core serve as key functionalization sites. Through quaternization—the reaction of these alkyl bromides with various amine compounds—quaternary ammonium (QA) groups are introduced, which are essential for enabling anion (e.g., OH⁻) conductivity in polymeric membranes [1] [2].
This protocol outlines the synthesis of an AEM using this compound (BHF), based on published methodologies [1] [2]. The process involves copolymerization, followed by quaternization.
The diagram below illustrates the two main stages of creating a quaternized fluorene-containing polymer.
Stage 1: Synthesis of Brominated Copolymer Backbone
Stage 2: Quaternization to Introduce Ionic Groups
The ionic conductivity and stability of the final AEM depend on the polymer backbone structure and the type of quaternary ammonium group used.
Table 1: Ionic Conductivity of Fluorene-Based AEMs
| Polymer Backbone | Quaternary Ammonium Group | Ionic Conductivity (OH⁻) | Test Conditions | Reference |
|---|---|---|---|---|
| Poly(fluorenyl ether ketone sulfone) | Trimethylammonium | ~144 mS/cm | 80°C | [1] |
| Poly(fluorene-alt-tetrafluorophenylene) | Piperidinium (cyclic) | >100 mS/cm | 80°C, in water | [4] |
| Triptycene-fluorene copolymer | Trimethylammonium (side-chain) | 137.6 mS/cm | 80°C | [2] |
Table 2: Alkaline Stability of Different Ammonium Groups
| Ammonium Group Type | Structure | Stability Observation | Reference |
|---|---|---|---|
| Linear Alkyl Trimethylammonium | Shows decreased conductivity under accelerated aging tests. | [4] | |
| Piperidinium (Cyclic) | Optimal durability; almost no conductivity loss after 240 hours in 8 M NaOH at 80°C. | [4] | |
| Dual-Cation Side Chain (from TMHDA) | Avoids cross-linking, leading to higher ionic conductivity and better alkaline stability. | [1] |
The core quaternization reaction that introduces the ionic group onto the fluorene derivative is depicted below.
This compound is a versatile precursor for developing high-performance anion exchange membranes. The protocols outlined here, particularly the use of bromination and quaternization with stable cyclic amines, provide a pathway to materials with high ionic conductivity and robust chemical stability, which are crucial for advancing alkaline-based energy technologies.
The following table summarizes the key quality specifications for a high-purity sample of 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene, which can be used as a benchmark for your own synthesis product [1].
| Specification | Detail |
|---|---|
| CAS RN | 570414-33-4 [1] |
| Molecular Formula / MW | C₂₅H₃₀Br₄ / 650.13 [1] |
| Physical State (20°C) | White to almost white powder to crystal [1] |
| Purity (HPLC) | >98.0 area% [1] |
| Melting Point | 70.0 to 74.0 °C [1] |
| Recommended Storage | Room temperature, in a cool and dark place (<15°C) [1] |
Here are some common issues and solutions, framed in a question-and-answer format for a technical support center.
Q: How can I assess the purity of my synthesis product? A: High-Performance Liquid Chromatography (HPLC) is the recommended method for determining purity, with a common benchmark being a minimum of 98.0% [1]. Melting point determination (expected range 70-74 °C) serves as a quick and useful secondary check on purity and compound identity [1].
Q: My product shows low recovery or poor peak shape in HPLC analysis. What could be wrong? A: This is a common issue when analyzing compounds that can interact with metal surfaces in standard HPLC systems. Consider the following troubleshooting steps:
Q: What is the best way to store the purified compound? A: The compound should be stored in a cool, dark place. While it can be stored at room temperature, the supplier recommends conditions below 15°C for optimal stability [1].
The diagram below outlines a general workflow for the synthesis and quality control of this compound, integrating the troubleshooting points above.
The following table consolidates the key identifying information and physical properties for this compound, which is a crucial starting point for any purification work [1] [2].
| Property | Value / Description |
|---|---|
| CAS RN | 570414-33-4 [1] [2] |
| Molecular Formula | C₂₅H₃₀Br₄ [1] [2] |
| Molecular Weight | 650.13 g/mol [1] [2] |
| Purity | >98.0% (HPLC) [1] |
| Physical Appearance | White to almost white powder to crystal [1] [2] |
| Melting Point | 72 °C [1] [2] |
| Recommended Storage | Room temperature, in a cool and dark place (<15°C) [1] |
While explicit purification protocols for 9,9-Bis(6-bromohexyl)fluorene are not available in the search results, you can develop effective methods based on standard laboratory techniques and its known physical properties.
The diagram below outlines a logical workflow for approaching the purification of this compound.
Q1: What is the typical purity of commercially available this compound, and what are the likely impurities? The compound is available with a purity of >98.0% (HPLC) [1]. Likely impurities can include incomplete bromination precursors (e.g., mono-bromo side-chain variants), oxidation byproducts, or inorganic salts from the synthesis. Analysis by HPLC or TLC against known standards is necessary to confirm.
Q2: How should I store this compound to ensure its stability? It is recommended to store this compound at room temperature in a cool and dark place, preferably below 15°C [1]. As a bromide-based compound, protecting it from light and moisture in a tightly sealed container will help maintain stability.
Q3: What is the primary synthetic application of this compound? This molecule is primarily used as a key monomer or building block in polymer synthesis, particularly in the production of fluorene-based π-conjugated polymers via reactions like Suzuki polycondensation [3]. Its multiple bromine sites allow for further functionalization and chain extension.
The formation of monoalkylated fluorene is primarily due to the poor reactivity of the C-H bond in unsubstituted fluorene [1]. This inherent challenge can be overcome with a carefully designed reaction system.
A highly effective method for achieving direct C-H dialkylation of fluorene in water has been reported, which suppresses byproducts and achieves excellent yields [1]. The key to its success involves specific conditions to prevent a common side reaction—the formation of fluorenone—which also competes with the desired dialkylation.
The table below summarizes the core components of this strategy:
| Component | Description | Role in Preventing Byproducts |
|---|---|---|
| Reaction Medium | Water [1] | Environmentally friendly approach that inhibits fluorenone formation [1]. |
| Catalyst | Tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst [1] | Provides the highest yield and fastest reaction time for dialkylation [1]. |
| Oxygen Exclusion | Complete oxygen removal via repeated freeze-thaw cycles [1] | Prevents oxidation that leads to fluorenone, ensuring exclusive formation of the dialkyl product [1]. |
The following diagram illustrates the key steps in the experimental procedure to minimize byproducts and achieve high-yield fluorene dialkylation based on the identified strategy:
What is the role of the phase-transfer catalyst (TBAI) in improving yield? TBAI facilitates the reaction between reagents in different phases (the organic fluorene derivative and the alkylating agent in the aqueous phase). Its use is critical, as it was found to provide the highest yield and fastest reaction time among the catalysts tested [1].
How does the aqueous method compare to traditional solvents? This methodology demonstrates a significant improvement over conventional methods that use high-boiling solvents. It is not only more environmentally friendly but also achieves high yields of 85-98% while effectively suppressing defect formation [1].
Since the search results are limited on comprehensive troubleshooting, you may find more detailed information by:
A Phase-Transfer Catalyst facilitates reactions between reactants located in immiscible phases, such as an aqueous and an organic phase [1] [2]. It works by transporting ionic reactants (e.g., anions like CN⁻) from the aqueous phase into the organic phase, where the reaction with an organic substrate occurs. This allows reactions to proceed rapidly under mild conditions, often eliminating the need for expensive, hazardous, or polar aprotic solvents [1] [3].
Selecting the right catalyst depends on the reaction conditions and the reactants involved. The table below summarizes common PTC types and their characteristics.
| Catalyst Type | Examples | Key Characteristics & Advantages | Common Applications & Notes |
|---|---|---|---|
| Quaternary Ammonium Salts | Benzyltriethylammonium chloride, Methyltributylammonium chloride [1] | Widely used, cost-effective [1]. | General purpose PTC; prone to degradation via Hofmann elimination at high temperatures [1]. |
| Phosphonium Salts | Hexadecyltributylphosphonium bromide, Ethyltriphenylphosphonium acetate [1] [4] | Higher thermal stability than ammonium salts [1]. Superior latency and controlled reactivity [4]. | Suitable for high-temperature processes; unstable toward strong base [1]. Preferred for applications like epoxy resin curing [4]. |
| Crown Ethers | 18-crown-6, 15-crown-5 [2] | Excellent at complexing specific metal cations (e.g., K⁺, Na⁺), making salts organic-soluble [1]. | Expensive and toxic; less common in industrial applications [1] [2]. |
| Polyethers & PEG | Polyethylene glycol (PEG) [1] [5] | Low toxicity, inexpensive [5]. | Can encapsulate cations similar to crown ethers [1]. |
| Supported PTCs | Polymer- [5] or magnetic nanoparticle-supported [6] [7] quaternary salts | Heterogeneous catalysts; easy separation and recovery; recyclable [5]. | Enables simple work-up and reduces catalyst waste; used in "triphase catalysis" [2] [5]. |
| Chiral PTCs | Cinchona alkaloid-derived ammonium salts [1] | Enables asymmetric synthesis [1]. | Used for enantioselective alkylations and other reactions [1] [5]. |
The following diagram illustrates the logical process for selecting a phase-transfer catalyst.
Here are answers to frequently asked questions about problems encountered during PTC experiments.
Why is my reaction rate slow or not proceeding?
How can I easily separate and recover my catalyst? Consider switching to a supported phase-transfer catalyst. These solid catalysts (e.g., immobilized on polymers [5], silica [5], or magnetic nanoparticles [6] [7] [5]) form a third phase. They can be removed by simple filtration or with an external magnet, and are often reusable for multiple cycles without significant loss of activity [5].
My product is contaminated with the catalyst or its decomposition products. How can I prevent this?
The following table details a green and efficient protocol using a recoverable magnetic nanocatalyst, reflecting modern trends in PTC application [6].
| Protocol Aspect | Detailed Description |
|---|---|
| Reaction Goal | Synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives via a one-pot, three-component reaction [6]. |
| Catalyst Used | Nano guar gum/BF3/Fe3O4 (a bio-based magnetic nanocatalyst) [6]. |
| Reaction Setup | In a round-bottom flask, combine aldehyde (1 mmol), 2-aminobenzothiazole (1 mmol), and ethyl acetoacetate (1 mmol) under solvent-free conditions [6]. |
| Catalyst Loading | Add the nano guar gum/BF3/Fe3O4 catalyst [6]. |
| Reaction Conditions | Heat the mixture to 80°C with continuous stirring. Monitor reaction completion by TLC [6]. |
| Work-up & Isolation | After reaction, separate the catalyst from the reaction mixture using an external magnet. Pour off the reaction mixture. The solid product can be purified by recrystallization from ethanol [6]. |
| Catalyst Reuse | Wash the separated catalyst with ethanol or water, dry, and it can be reused for subsequent reactions [6]. |
When planning your synthesis, keep these cross-cutting principles in mind:
| Question | Answer & Troubleshooting Steps |
|---|---|
| What is the primary function of the bromohexyl side chains? | The bromine atoms on the hexyl side chains are not for polymerization but for post-functionalization. After the main polymer backbone is formed, these groups can be used to attach other functional groups, such as di-n-propylamine [1]. |
| Which coupling method is commonly used with this monomer? | The Yamamoto coupling is a well-documented method for polymerizing this and similar fluorene monomers [1]. |
| My polymer is insoluble or precipitates during synthesis. What could be wrong? | 1. Check Solvent Purity: Ensure all solvents are anhydrous and oxygen-free, as the Yamamoto catalyst system is often air-sensitive. 2. Verify Solvent Activity: The solvent must be an "active solvent" that can dissolve both the monomer and the growing polymer chain. A solvent that is a "diluent" will not work [2]. 3. Confirm Reaction Temperature: The reaction might require heating to maintain solubility. | | The polymerization reaction seems too slow. How can I improve the rate? | 1. Optimize Catalyst System: Double-check the activity and concentration of your catalyst (e.g., bis(triphenylphosphine)nickel(II) chloride). 2. Increase Temperature: Carefully increase the reaction temperature to accelerate the coupling, provided the solvent's reflux temperature allows it. |
The following detailed methodology is adapted from a research paper that used 2,7-dibromo-9,9-bis(6-bromohexyl)fluorene in a Yamamoto coupling reaction [1]. This protocol provides a realistic starting point for experiments.
1. Objective To synthesize a bromo-functionalized, fluorene-based random copolymer via Yamamoto coupling, using 2,7-dibromo-9,9-bis(6-bromohexyl)fluorene, 2,7-dibromo-9,9-dioctylfluorene, and (E)-1,2-bis(4-bromophenyl)ethene as comonomers.
2. Materials
3. Procedure
4. Post-Functionalization (Example) The resulting bromo-functional copolymer can be further modified. The cited research converted the bromo groups to di-n-propylamine functionalities by reacting the polymer with di-n-propylamine, yielding an amino-functionalized light-emitting copolymer [1].
The following diagram outlines the logical workflow for selecting a solvent and troubleshooting a polymerization reaction based on the protocol above.
It is important to note that while the search results confirm the use of specific solvents like DMF in published protocols, they do not contain a full dataset of physical properties (such as solubility parameters, evaporation rates, or viscosity profiles) for 9,9-Bis(6-bromohexyl)fluorene.
The table below summarizes the key identification and quantitative storage data for 9,9-Bis(6-bromohexyl)fluorene.
| Property | Specification / Value |
|---|---|
| CAS RN | 570414-33-4 [1] |
| Appearance | White to Almost white powder to crystal [1] |
| Recommended Storage | Room Temperature (Recommended in a cool and dark place, <15°C) [1] |
| Physical State (20°C) | Solid [1] |
| Melting Point | 70.0 to 74.0 °C [1] |
| Purity | >98.0%(HPLC) [1] |
This compound requires careful handling to prevent irritation. The table below outlines the key hazard information.
| Category | Information |
|---|---|
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. [1] |
| Precautionary Measures | Wear protective gloves, eye protection, and face protection (P280). Wash skin thoroughly after handling (P264). [1] |
| First Aid Measures | IF ON SKIN: Wash with plenty of water (P302 + P352). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305 + P351 + P338). Get medical attention if irritation occurs or persists (P337 + P313, P332 + P313). [1] |
Q1: What are the critical factors for the long-term storage of this compound? For long-term stability, three factors are crucial [1]:
Q2: What personal protective equipment (PPE) should I use when handling this compound? Based on its hazard profile, you should use the following PPE [1]:
Q3: The powder seems discolored. What could be the cause? Discoloration (e.g., from white to off-white or yellow) can indicate degradation. Potential causes include:
The following diagram outlines the key decision points for handling and troubleshooting this material in a laboratory setting.
| Issue | Possible Cause | Solution |
|---|---|---|
| Compound is discolored (e.g., yellow) | Exposure to light, heat, or moisture over time [1]. | Check storage conditions. Use a fresh batch if purity is critical for your application. |
| Skin or eye contact occurs | Inadequate use of Personal Protective Equipment (PPE) [1]. | Skin: Wash immediately with plenty of water. Get medical attention if irritation occurs. Eyes: Rinse cautiously with water for several minutes. Seek immediate medical attention [1]. |
| Poor reactivity in synthesis | Degradation from improper storage or expired material. | Verify the purity of the compound via HPLC. Ensure storage temperature has been consistently below 15°C [1]. |
The table below summarizes key techniques for enhancing drug solubility using polymers, which is central to formulating Amorphous Solid Dispersions (ASDs).
| Technique | Key Polymers Used | Principle | Key Considerations |
|---|---|---|---|
| Amorphous Solid Dispersions (ASD) [1] [2] | Hydroxypropyl cellulose (HPC), Eudragit L 100-55 [2] | Creates a metastable amorphous drug within a polymer matrix to generate & stabilize supersaturation [2]. | Drug-polymer interactions are critical for performance. Homogeneous mixing is essential [2]. |
| Spray Drying (SD) [2] | Suitable for a wide range of polymers | Dissolves drug/polymer in solvent, then sprays to quickly evaporate solvent, forming solid particles [2]. | Can produce homogeneous, single-phase dispersions with strong drug-polymer interactions [2]. |
| Hot-Melt Extrusion (HME) [2] | Polymers with suitable thermal stability | Applies heat and shear to mix drug and polymer, then extrudes to form a solid dispersion [2]. | Can produce homogeneous, single-phase dispersions. Requires thermally stable materials [2]. |
| Lyophilization (Freeze-Drying) [1] | Various natural and synthetic hydrophilic carriers | Drug/polymer solution is frozen, then ice is removed via sublimation under vacuum, creating a porous solid [1]. | Excellent for heat-sensitive drugs. Uses lyophilization technique to create solid dispersion [1]. |
| Solvent Evaporation | - | Dissolves drug and polymer in volatile solvent, then evaporates solvent to form a solid film or powder [1]. | Avoids high temperatures. Solvent removal can be time-consuming [1]. |
| Kneading Method | - | Uses a small amount of solvent to facilitate the incorporation of a drug into a carrier [1]. | A simple method, but can be difficult to control and reproduce [1]. |
Q1: What are the primary causes of failure or poor performance in an Amorphous Solid Dispersion (ASD)? Several factors can lead to ASD failure, often related to the solid-state properties and the dissolution process [2]:
Q2: Our ASD shows good initial solubility but the drug precipitates quickly. How can we improve supersaturation stabilization? This is a common challenge where the polymer fails to maintain the drug in solution long enough for absorption. You can address it by [2]:
Q3: Which manufacturing method should I choose for my ASD? The choice of manufacturing method can significantly impact the solid-state structure and performance of your ASD [2]:
This protocol is used to evaluate the capability of different polymers or polymer mixtures to generate and stabilize drug supersaturation in vitro [2].
1. Objective To assess the precipitation inhibition potential of various polymers on a poorly soluble drug candidate in a physiologically relevant pH medium.
2. Materials
3. Methodology
4. Data Analysis Plot the drug concentration over time. An effective polymer will maintain a high drug concentration above its equilibrium solubility for the duration of the experiment. The area under the concentration-time curve (AUC) can be used to quantitatively compare the performance of different polymers.
The following diagrams, created with Graphviz, illustrate the core strategy for solubility enhancement and the specific experimental workflow for a supersaturation assay.
Solubility Enhancement Strategy
Supersaturation Assay Workflow
I hope this technical support content provides a strong foundation for your work. The key to success lies in the systematic screening of drug-polymer combinations and the selection of a manufacturing method that ensures a homogeneous dispersion.
Based on the search results, here are the detailed methodologies for key reactions involving 9,9-Bis(6-bromohexyl)fluorene. The temperature parameters are summarized in the table below.
| Reaction Type | Primary Temperature Range | Context & Notes |
|---|---|---|
| Suzuki Cross-Coupling [1] [2] [3] | 80 - 100 °C | Common for polycondensation to form conjugated polymer backbones [3]. |
| Microwave-Assisted Suzuki Reaction [3] | 80 - 100 °C | Used to significantly reduce reaction time [3]. |
| Post-Functionalization "Click" Reaction [1] | 40 °C | Used for attaching functional units (like mCP and PXZNAI) to a polymer backbone via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. |
| Nucleophilic Substitution [2] | Reflux conditions | Used for converting bromine groups into quaternary ammonium salts to create water-soluble cationic polymers (e.g., with trimethylamine in THF) [2]. |
The following diagram outlines a general workflow for creating a functional polymer, integrating the reaction types and temperatures mentioned above.
Here are answers to some anticipated questions based on the synthesis protocols.
Q1: What is the typical temperature range for Suzuki polymerization involving this monomer? The conventional and microwave-assisted Suzuki cross-coupling reactions for creating a polyfluorene backbone are typically performed between 80°C and 100°C [3]. This range provides sufficient energy for the catalytic cycle without promoting excessive side reactions.
Q2: How is temperature controlled during post-polymerization functionalization? The "click" reaction (CuAAC) used to attach TADF units is conducted at a lower, controlled temperature of 40°C [1]. This milder condition is chosen to preserve the integrity of the functional groups and the polymer backbone while ensuring a high yield.
Q3: Why is my polymer insoluble, and could temperature be a factor? While the search results do not link solubility issues directly to temperature, they highlight that the incorporation of fluorene units with long alkyl chains (like those in this compound) is specifically done to improve solubility for solution-processing [1]. If solubility is poor, the primary cause is likely the polymer's inherent conjugation. Temperature control during synthesis can influence molecular weight and dispersity, which indirectly affects solubility.
The search results I obtained are focused on the applications and successful synthesis of materials using this compound, but do not contain dedicated troubleshooting content for temperature-related problems.
To address specific experimental issues, I suggest you:
A systematic approach is key to diagnosing problems with fluorescence-based sensors. The workflow below outlines this process, from observing the symptom to implementing a solution.
Here is a detailed look at each step, with common issues and corrective actions.
| Problem Area | Specific Issue | Possible Root Cause | Corrective Action |
|---|
| Sensor Integrity | Low initial fluorescence signal | Sensor degradation/decomposition [1] | Synthesize a new batch of sensor material. Store sensors per manufacturer specs (e.g., dark, dry). | | | | Incorrect sensor concentration | Perform a dose-response calibration to find optimal concentration. | | Analyte Interaction | No quenching despite analyte presence | Lack of selectivity; interferents present [2] | Introduce a washing step to remove interferents. Test sensor with pure analyte to confirm function. | | | | Quenching mechanism failure | Review literature (e.g., MOF-analyte affinity [3] [1]) to confirm compatibility. | | Instrumentation | High signal noise or low signal-to-noise | Instrument misconfiguration (e.g., slit widths, gain) | Optimize instrument settings for your sample. Use a higher purity solvent to reduce background [2]. | | | Unstable baseline | Light source fluctuation or sensor settling | Allow the instrument and sensor to warm up and stabilize. | | Sample & Environment | Unexpected quenching | Interference from intrinsic quenchers (e.g., heavy metals, humic substances) [2] | Dilute sample or use standard addition method for quantification. Use a sample pretreatment process (e.g., filtration). | | | Signal changes over time | Sample pH or temperature variation affecting sensor-analyte interaction [2] | Tightly control and monitor sample temperature and pH. |
Q1: My BBF sensor shows low initial fluorescence even before adding the analyte. What could be wrong? This is often a sign of sensor material degradation or a problem in the synthesis [1]. Re-synthesize the sensor material, ensuring strict adherence to the synthesis protocol (correct precursors, reaction time, and temperature). Also, confirm that storage conditions (e.g., protected from light and moisture) have been maintained.
Q2: The sensor's quenching response is not specific to my target analyte. How can I improve selectivity? Real samples are complex. You can:
Q3: The calibration curve is non-linear or inconsistent between experiments. How can I fix this? This points to uncontrolled experimental variables.
To systematically rule out issues, follow this core protocol to validate your sensor's function.
Fluorene-based monomers are valued for creating polymers with high thermal stability, excellent mechanical strength, and unique optical properties [1]. Their "cardo" structure (a fused ring system with a bridging group) allows for significant tuning of the final polymer's characteristics.
BBF is specifically recognized for its role in creating aryl ether-free polymer backbones. This is a critical differentiator, as traditional poly(arylene ether) backbones are susceptible to degradation under alkaline conditions. Using BBF helps create more durable materials for demanding applications like fuel cells [2].
Other monomers, such as dicarboxylic acid fluorene monomers (F-diacid) and diol fluorene monomers (F-diol), are often used to synthesize polyesters with high optical transparency and tunable thermal properties [3].
The table below summarizes key properties of BBF-based polymers compared to those derived from other fluorene monomers, based on specific experimental studies.
| Monomer (Application) | Key Polymer Properties | Experimental Performance Data | Key Advantages |
|---|
| BBF (Anion Exchange Membranes) | Aryl ether-free backbone; Crosslinkable [2] | • OH⁻ Conductivity: 59.1 mS/cm (30°C); 122.9 mS/cm (90°C) • Alkaline Stability: 87.3% IEC retention after 1080 h in 1M NaOH • Mechanical Strength: Tensile stress >25 MPa [2] | Excellent chemical stability; Robust mechanical properties; High ion conductivity | | F-diacid / F-diol (Optical Polyesters) | Cardo structure polyester; High optical clarity [3] | • Refractive Index: 1.56 - 1.69 • Thermal Stability: 10% weight loss at 350-398°C • Glass Transition (Tg): ~40°C to 116°C [3] | High thermal stability; Tunable optical and thermal properties | | Fluorene (in Donor-Acceptor Copolymers) (Conjugated Polymers for Electronics) | Electron-rich donor unit; Planar structure [4] | • Bandgap: ~3.1 eV for homopolymer [4] • Luminance (in F8BT): Up to 327 cd/m² in PLEDs [5] | Superior optoelectronic properties; Good charge carrier mobility |
To ensure your comparison is reproducible, here are the detailed methodologies from the key studies cited.
1. Synthesis of BBF-based Anion Exchange Membrane (AEM) [2]
2. Synthesis of Fluorene-based Optical Polyesters [3]
The following diagram illustrates the logical pathway for developing and evaluating BBF-based anion exchange membranes, as described in the experimental protocol.
Choosing the right monomer depends entirely on the target application and the required material properties.
The efficiency of a Suzuki-Miyaura cross-coupling reaction depends on the careful selection and compatibility of its core components. The table below summarizes the role and common options for each component, which are critical for comparison [1] [2] [3].
| Component | Function & Role in Efficiency | Common Examples & Notes |
|---|
| Catalyst System | Stabilizes Pd(0)/Pd(II) cycle; electron-rich/bulky ligands accelerate oxidative addition & reductive elimination [2] [3]. | Pd(0) sources: Pd(PPh₃)₄, Pd₂(dba)₃ [3]. Pd(II) sources: Pd(OAc)₂ (requires reduction) [3]. Precatalysts: Buchwald, PEPPSI (provide defined, active species) [3]. | | Electrophile (R-X) | Undergoes oxidative addition; reactivity determines rate-limiting step [2] [4]. | Relative reactivity: R–I > R–OTf > R–Br >> R–Cl [2]. Electron-poor aryl halides react more readily [3]. | | Nucleophile (Organoboron) | Stability affects usable shelf-life; susceptibility to protodeborylation is a major cause of failure [3] [5]. | Boronic Acids: Common, but can be unstable [3]. Esters (e.g., Bpin): Improved stability [3]. Trifluoroborates: Good stability in air [3]. | | Base | Activates organoboron reagent for transmetalation; choice can affect rate and functional group tolerance [2] [3]. | Carbonates (K₂CO₃), phosphates (K₃PO₄), fluorides (KF), alkoxides (NaOᵗBu) [3] [5]. | | Solvent | Affects solubility of components and catalyst stability; often mixed with water [3]. | Dioxane, THF, DMF, Toluene; often used with a small amount of water [3]. |
When comparing the efficiency of different catalytic systems or reagents, the experimental setup must be carefully controlled. A typical protocol for evaluating a Suzuki coupling, as derived from the literature, involves the following key stages [5]:
The mechanism of the Suzuki-Miyaura reaction is a catalytic cycle centered around palladium. The following diagram illustrates the key steps, showing how the catalyst interacts with the reactants to form the final product and regenerate itself [2] [3].
Since a pre-made comparison for a specific "BBF" system is not available, you can construct a robust comparison by focusing on the established efficiency factors.
The following table summarizes the thermal stability and properties of several prominent conjugated polymer blends, based on experimental studies.
| Polymer Blend System | Key Findings on Thermal Stability | Experimental Data & Conditions | Inferred Degradation Mechanisms |
|---|---|---|---|
| P3HT:PCBM [1] [2] [3] | Morphology unstable under thermal stress; performance degrades due to fullerene diffusion and aggregation [1]. | Glass transition temperature (Tg) is composition-dependent [3]. Identified via variable-temperature spectroscopic ellipsometry [3]. | Fullerene molecule diffusion and crystallization; changes in built-in voltage and exciton recombination rate [1] [4]. |
| Oligomeric PCBM-based Blends [1] | Enhanced stabilization; performs similarly to PCBM but with stabilized bulk heterojunction under thermal stress [1]. | Higher glass transition temperature than monomeric PCBM [1]. Stable on plastic substrates under thermal stress with no opto-electronic property changes [1]. | Restricted molecular diffusion due to oligomer's larger size and covalent linkages [1]. |
| All-Polymer Ternary Blends (e.g., PBQx-TF: D18: PY-IT) [5] | Exceptional stability; retains 80% of initial PCE after 1500 hours at 120°C [5]. | Optimized morphology balances electron/hole mobility, reduces recombination [5]. Achieved PCE of 16.07% [5]. | The optimized, stable ternary morphology prevents phase separation and coalescence [5]. |
| PPV:PCBM Blends (e.g., MDMO-PPV:PCBM) [6] | Lower thermal stability than P3HT:PCBM; exhibits liquid-liquid phase separation [6]. | Double glass transitions observed at ~80 wt% PCBM, indicating phase separation [6]. Investigated via DSC and rapid heat-cool calorimetry [6]. | Phase separation in the molten state, driven by component miscibility [6]. |
To help you evaluate and compare the data, here are the key experimental methodologies cited in the research.
The diagram below illustrates how these key experimental techniques connect to the material properties they characterize.
The research points to two primary strategies for improving the thermal stability of conjugated polymer blends:
The fluorescence quantum yield (QY) is a fundamental parameter that quantifies a fluorophore's efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a molecule [1]. The following methods are most commonly used for its determination [2].
| Method | Core Principle | Key Requirements | Key Considerations |
|---|---|---|---|
| Comparative Method [2] [3] | Compare integrated fluorescence intensity and absorbance of an unknown sample against a reference standard with a known QY. | A suitable reference standard with known QY and overlapping absorption. | Limited by the availability of reference standards. Prone to error if standards and samples have different spectral shapes or polarization [3]. |
| Integrating Sphere [2] | Directly measure all photons emitted by a sample inside a reflective sphere to capture scattered and emitted light. | An integrating sphere accessory coupled to a fluorometer. | Considered a direct method. Particularly useful for scattering samples or solids where other methods are difficult [2]. |
| Fluorescence Lifetime [2] | Relate the QY to the measured fluorescence lifetime and the rate of competing non-radiative processes. | A lifetime spectrometer and a quencher to create a dilution series. | Robust but requires extensive sample preparation. Inconvenient for solid samples [2]. |
The formula for the Comparative Method is [2] [1]: [ \Phi_{\text{F}} = \Phi_{\text{R}} \times \frac{\text{I}{\text{F}}}{\text{I}{\text{R}}} \times \frac{1-10^{-A_{\text{R}}}}{1-10^{-A_{\text{F}}}}} \times \frac{n_{\text{F}}^{2}}{n_{\text{R}}^{2}} ] Where:
For a reliable measurement using the comparative method, the following steps and considerations are crucial [3]:
The table below provides QY values for some common dyes, which can serve as a benchmark. Please note that these values are specific to the stated conditions.
| Dye | Solvent | Excitation Wavelength (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| Fluorescein [1] | 0.1 M NaOH | 496 | 0.95 |
| Rhodamine 6G [1] | Ethanol | 488 | 0.94 |
| Quinine [1] | 0.1 M HClO₄ | 347.5 | 0.60 |
| Alexa Fluor 488 [4] | Aqueous Buffer (PBS, pH 7.2) | - | 0.92 |
| Alexa Fluor 555 [4] | Aqueous Buffer (PBS, pH 7.2) | - | 0.10 |
| Tryptophan [1] | Water | 280 | 0.13 |
The following diagram outlines the general workflow for determining fluorescence quantum yield using the comparative method, integrating the key steps and considerations described above.
The table below summarizes key experimental results from a study benchmarking an anion exchange membrane (PTFE) against a cation exchange membrane (Nafion 117) [1].
| Membrane Type | Specific Membrane | Power Density (mW/m²) | COD Removal (%) | Coulombic Efficiency (%) |
|---|---|---|---|---|
| Anion Exchange Membrane (AEM) | PTFE | 272.3 | 75% | 29.0% |
| Cation Exchange Membrane (CEM) | Nafion 117 | 181.5 | 67% | 24.4% |
The comparative data was generated using the following experimental approach [1]:
Although the search did not yield details on BBF membranes, I found relevant information on the overarching challenges and modern approaches in high-performance AEM design, which may provide context for your research.
To help visualize the core challenges and modern research methodologies mentioned above, the following diagrams map the critical relationships and processes.
The following table summarizes the key performance metrics for BbF sensors and nitroaromatic compound detectors identified in the search results.
| Sensor Type / Material | Target Analyte | Detection Technique | Limit of Detection (LOD) | Linear Range | Sample Matrix | Ref. |
|---|---|---|---|---|---|---|
| Paper-based AuNP SERS Sensor | Benzo(b)fluoranthene (BbF) | SERS with Deep Learning | 0.10 ng/mL | Not Specified | Mussel Tissue | [1] |
| AuNP SERS Sensor | Benzo(b)fluoranthene (BbF) | SERS with Chemometrics (CARS-PLS) | 0.12 ng/mL | Not Specified | Shrimp Tissue | [2] |
| Anthracene & Tetraphenylsilane-based CPPs (PSiAn) | 2,4,6-trinitrophenol (TNP) | Photoluminescence (PL) Quenching | 0.33 μM | Not Specified | Aqueous Solution | [3] |
| Photoluminescent Metallole-containing Polymers | TNT; Picric Acid (PA) | Fluorescence Quenching | 5 ng (absolute mass) | Not Specified | Surface Residue | [4] [5] |
To understand the data above, it is helpful to know how these sensors were developed and tested.
This methodology involves using gold nanoparticles (AuNPs) to greatly enhance the Raman signal of the target molecule.
These sensors rely on the quenching (dimming) of a material's fluorescence when it interacts with electron-deficient nitroaromatic compounds.
The diagrams below illustrate the fundamental operational principles of the two primary sensor types discussed.
SERS mechanism for BbF detection
Fluorescence quenching for nitroaromatics
The table below summarizes electronic properties and key characterization methods for several copolymers from research literature:
| Copolymer System | Electrical Properties | Key Characterization Techniques | Research Context |
|---|---|---|---|
| Styrene-based Chelating Copolymers [1] | Conductivity: 10⁻³ to 10⁻⁶ Ω⁻¹ cm⁻¹ (semiconducting range) | FTIR, ¹H-NMR, PXRD, TGA/DSC, two-probe conductivity measurements on pressed pellets. | Investigation of novel semiconductor materials. |
| P(VDF-TrFE) [2] | Ferroelectric: Exhibits polarization switching, coercive field, remanent polarization. | DSC, XRD, AFM, FT-IR, ferroelectric testers (P-E hysteresis loops). | Flexible electronics & non-volatile memory applications. |
| Polypyrrole Copolymers [3] | Conductivity strongly affected by N-substituents. | Direct composition analysis, conductivity measurements. | Early conductive polymer research. |
Here are detailed methodologies for key experiments cited in the table, which you can adapt for characterizing electronic properties.
This protocol is based on the methodology used for styrene-based chelating copolymers [1].
d is the pellet thickness and A is its cross-sectional area.This protocol is crucial for correlating a copolymer's nano-scale structure with its properties, as demonstrated in the synthesis of alternating block copolymer particles [4].
The following diagram outlines a logical workflow for synthesizing a functional copolymer and characterizing its electronic properties, integrating the protocols above.
| Derivative / Study Focus | Computational Method(s) | Key Calculated Properties | Correlated Experimental Findings | Application Area |
|---|---|---|---|---|
| Quinoline/Pyridine Moieties [1] | DFT (Geometry optimization, TD-DFT) | HOMO-LUMO energy gap; Molecular geometry | IC~50~ cytotoxicity (e.g., 8.34 µg/mL for one derivative); Antioxidant/antimicrobial activity | Pharmaceutical (Anticancer) |
| Symmetrical Ethynyl-Linked Derivatives [2] | DFT, TD-DFT | HOMO/LUMO levels, energy gaps, ionization potential (IP), electron affinity (EA) | Ionization potential (IP: 5.88-6.11 eV); Strong blue photoluminescence (PLQY: 53-59%) | Optoelectronics (OLEDs) |
| Push-Pull Singlet Fission (SF) [3] | TD-DFT (CAM-B3LYP) | Triplet state energy (E~T~), triplet absorption spectra, intramolecular charge transfer (ICT) | High triplet yields (up to 145%); Ultrafast SF (picoseconds); E~T~ ~2.0-2.2 eV | Photovoltaics (Singlet Fission) |
| Pyrene-Fluorene Amorphous Materials [4] | DFT (B3LYP/6-31G(d)), Marcus Theory | Reorganization energy, charge transfer integrals, hole/electron mobility | Prediction of intrinsic bipolar charge transport character | Organic Semiconductors |
For the data presented in the tables, here are the detailed methodologies for key experimental activities cited.
This protocol is used to evaluate the biological activity of newly synthesized compounds.
This set of protocols characterizes the optical and electronic properties of materials for device applications.
This protocol describes the creation and testing of a basic OLED device.
The following diagram maps the logical workflow for the computational and experimental studies discussed, illustrating how molecular design connects to final application performance.
Key structure-property relationships from the research include:
Organic Light-Emitting Diodes (OLEDs) are a display and lighting technology that operates via electroluminescence from an organic compound layer situated between two electrodes [1]. The core of OLED performance lies in the sophisticated, multi-layered architecture of the emissive unit. Key functional layers include [2] [3]:
The term "BBF OLEDs" in the available literature refers to a class of blue phosphorescent OLEDs that utilize specific host and emissive materials to achieve high efficiency and stability, addressing one of the most significant challenges in OLED technology: creating a stable and efficient blue emitter [2] [4].
The tables below summarize key performance metrics and material characteristics for BBF OLEDs and other commercial alternatives, based on data from research and industry reports.
| Performance Parameter | BBF OLEDs (Blue PHOLEDs) | Commercial Blue Fluorescent OLEDs | Key Commercial Alternatives (e.g., TADF, Hybrid) |
|---|---|---|---|
| External Quantum Efficiency (EQE) | Up to 31.62% [3] | Typically below 10% [1] | Up to ~20% (TADF, research phase) [3] |
| Photoluminescence Quantum Yield (PLQY) | Up to 98% [3] | Not Specifically Reported | Varies by material system |
| Efficiency Roll-off (Retention at high luminance) | Retains 20.58% of EQE [3] | Moderate to high roll-off | Varies; a key focus of R&D |
| Operational Lifetime (LT95, estimated) | Mass launch expected H2 2025 [4] | Shorter due to lower efficiency | Improving through tandem stack designs [4] |
| Key Differentiator | High efficiency from triplet harvesting [1] | Mature, lower-cost manufacturing | Potential for high efficiency without heavy metals |
| Characteristic | BBF OLEDs (Blue PHOLEDs) | Commercial Blue Fluorescent OLEDs | Key Commercial Alternatives |
|---|---|---|---|
| Material System | Phosphorescent Emitters (Iridium/Platinum complexes) [2] | Fluorescent Emitters | Thermally Activated Delayed Fluorescence (TADF), Printable Organics [3] |
| Market Penetration | Emerging (Volume launch imminent) [4] | Historically dominant, now being phased out in premium tiers [4] | TADF is in R&D/early adoption; ~31% of new material projects [3] |
| Patent & Royalty Landscape | Subject to strong IP by Universal Display Corp. (UDC), increasing royalty burden [4] | Less restricted | Companies are exploring avenues to circumvent dominant IP |
| Primary Application Target | High-end smartphones, foldables, and TVs for superior power efficiency [4] [3] | Cost-sensitive, lower-tier displays | Flexible displays, cost-effective solutions [3] |
To ensure the reliability and reproducibility of the data presented in the comparison tables, the following standardized experimental protocols are used for evaluating OLED materials.
Cyclic Voltammetry (CV) for HOMO/LUMO Levels
Computational Analysis (Density Functional Theory - DFT)
Device Fabrication and Electroluminescence Testing
The following diagram illustrates the logical workflow of this multi-stage evaluation process.
The competitive landscape and technological roadmaps are critical for understanding the position of BBF OLEDs.
The relationships between key market forces and material properties are complex, as shown in the following diagram.
However, their market adoption is tempered by challenges related to operational lifetime and the patent landscape [4]. The long-term evolution of the blue emitter market will likely involve competition and potential coexistence between established phosphorescent systems (like BBF OLEDs) and emerging technologies such as TADF, which aims to achieve similar efficiencies without scarce metal complexes [3].
For researchers, the critical development focus remains on stabilizing blue PHOLED lifetimes, scaling advanced manufacturing processes like mask-free deposition to improve yields and reduce costs, and continuing the innovative search for next-generation emitter materials that can circumvent existing IP constraints [4] [3].